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  • Product: 2-Methylbenzylsulfate
  • CAS: 76773-80-3

Core Science & Biosynthesis

Foundational

Physicochemical properties of 2-Methylbenzylsulfate

An In-depth Technical Guide to the Physicochemical Properties of 2-Methylbenzylsulfate Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive overview of th...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-Methylbenzylsulfate

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive overview of the physicochemical properties, synthesis, analytical characterization, reactivity, and safety considerations for 2-Methylbenzylsulfate. As direct experimental data for this compound is not extensively available in public literature, this document synthesizes information from its precursor, 2-methylbenzyl alcohol, and analogous compounds like benzyl sulfate, to provide a robust predictive profile. 2-Methylbenzylsulfate is presented as a potent benzylic alkylating agent, a characteristic that defines its reactivity and necessitates stringent safety protocols. This guide is intended to serve as a foundational resource for researchers working with or considering the use of this and related compounds in organic synthesis and medicinal chemistry.

Chemical Identity and Structure

2-Methylbenzylsulfate, also known as o-methylbenzylsulfate, is the sulfate monoester of 2-methylbenzyl alcohol. It belongs to the class of organic sulfates, which are characterized by a central sulfur atom bonded to four oxygen atoms, with one oxygen atom also bonded to an organic substituent.

  • Molecular Formula: C₈H₁₀O₄S

  • Molecular Weight: 202.23 g/mol

  • Synonyms: o-tolyl-methyl sulfate, 2-methylphenylmethyl sulfate

The structure of 2-Methylbenzylsulfate features a sulfate group attached to the benzylic carbon of a 2-methylbenzyl moiety. This structure is key to its reactivity, as the sulfate group is an excellent leaving group, facilitating nucleophilic attack at the benzylic position.

Caption: Chemical structure of 2-Methylbenzylsulfate.

Physicochemical Properties (Predicted)

Directly measured physical properties for 2-Methylbenzylsulfate are not widely published. The following properties are predicted based on the known properties of its precursor, 2-methylbenzyl alcohol, and the parent compound, benzyl sulfate[1][2]. The introduction of the sulfate group is expected to increase the polarity and melting point compared to the starting alcohol.

PropertyPredicted ValueRationale/Comments
Physical State SolidThe parent compound, 2-methylbenzyl alcohol, is a low-melting solid (33-36 °C)[2]. The addition of the ionic sulfate group is expected to result in a solid at room temperature.
Melting Point > 100 °CSignificantly higher than 2-methylbenzyl alcohol due to increased polarity and potential for hydrogen bonding.
Boiling Point DecomposesSulfate esters, especially benzylic ones, are often thermally unstable and prone to decomposition upon heating.
Solubility Soluble in polar organic solvents (e.g., DMF, DMSO, acetonitrile). Sparingly soluble in less polar solvents (e.g., dichloromethane, ethyl acetate). Likely soluble in water as its salt form.The sulfate group imparts significant polarity. The free acid may have some water solubility, while its alkali metal salts are expected to be highly water-soluble.
pKa < 2The sulfate group is the conjugate base of a strong acid, similar to sulfuric acid.

Synthesis and Purification

The synthesis of 2-Methylbenzylsulfate is best achieved by the sulfation of 2-methylbenzyl alcohol. A common and effective method involves the use of a sulfur trioxide-amine complex, such as sulfur trioxide pyridine complex (Py·SO₃) or tributylamine-sulfur trioxide[3][4][5]. These reagents are milder and easier to handle than sulfur trioxide itself, which can cause charring and polymerization of benzyl alcohols.

G cluster_0 Reaction Setup cluster_1 Sulfation cluster_2 Work-up and Isolation A Dissolve 2-methylbenzyl alcohol in anhydrous solvent (e.g., CH₂Cl₂ or THF) B Cool to 0 °C (Ice Bath) A->B C Add Py·SO₃ complex portion-wise B->C D Stir at 0 °C to room temperature (Monitor by TLC) C->D E Quench with cold water or brine D->E F Extract with organic solvent (if product is in organic phase) E->F G Isolate as salt by adding a base (e.g., NaOH, NaHCO₃) F->G H Purify by recrystallization or chromatography G->H

Caption: Experimental workflow for the synthesis of 2-Methylbenzylsulfate.

Detailed Experimental Protocol: Synthesis using Sulfur Trioxide Pyridine Complex

Materials:

  • 2-Methylbenzyl alcohol

  • Sulfur trioxide pyridine complex (Py·SO₃)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methylbenzyl alcohol (1.0 eq) in anhydrous dichloromethane. Cool the solution to 0 °C using an ice-water bath.

  • Sulfation: To the cooled, stirring solution, add sulfur trioxide pyridine complex (1.1 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture back to 0 °C and carefully quench by the slow addition of cold saturated aqueous NaHCO₃ solution.

  • Isolation: Transfer the mixture to a separatory funnel. The sodium salt of 2-Methylbenzylsulfate will primarily be in the aqueous phase. Wash the organic layer with water to back-extract any remaining product.

  • Purification: The combined aqueous layers can be washed with a non-polar organic solvent (e.g., hexane) to remove any unreacted starting material or non-polar byproducts. The aqueous solution of the sodium salt can then be used directly, or the product can be isolated by lyophilization.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Necessary to prevent the hydrolysis of the Py·SO₃ reagent and the product.

  • Low Temperature: Controls the exothermicity of the reaction and minimizes the formation of polymeric byproducts.

  • Py·SO₃ Complex: A mild sulfating agent that avoids the strong acid conditions of sulfuric acid, which would lead to carbocation formation and polymerization of the benzyl alcohol.

  • Aqueous Bicarbonate Work-up: Neutralizes the reaction mixture and converts the product to its more water-soluble and stable sodium salt.

Analytical Characterization

The characterization of 2-Methylbenzylsulfate would rely on standard spectroscopic techniques. The following are the expected spectral features based on its structure and data from analogous compounds.

TechniqueExpected Features
¹H NMR Aromatic Protons (4H): Multiplet in the range of 7.2-7.5 ppm. Benzylic Protons (2H): A singlet around 5.0-5.4 ppm. This signal is expected to be shifted downfield by approximately 0.5-0.8 ppm compared to the benzylic protons of 2-methylbenzyl alcohol (which appear around 4.6 ppm) due to the electron-withdrawing effect of the sulfate group[5]. Methyl Protons (3H): A singlet around 2.3-2.4 ppm.
¹³C NMR Aromatic Carbons: Signals in the range of 125-140 ppm. Benzylic Carbon: A signal around 70-75 ppm, shifted downfield from the ~62 ppm signal in 2-methylbenzyl alcohol. Methyl Carbon: A signal around 18-20 ppm.
FT-IR S=O Stretch: Strong, characteristic bands around 1350-1400 cm⁻¹ and 1150-1200 cm⁻¹. S-O Stretch: Bands in the region of 1000-1060 cm⁻¹. C-O Stretch: A band around 1000 cm⁻¹. Aromatic C-H Stretch: Signals above 3000 cm⁻¹.
Mass Spectrometry (ESI-) [M-H]⁻ Ion: An expected peak at m/z 201.03. The fragmentation pattern would likely show a loss of SO₃ (80 Da) to give the 2-methylbenzyloxy anion at m/z 121.06.

Reactivity and Biological Activity

The primary chemical characteristic of 2-Methylbenzylsulfate is its high reactivity as a benzylic alkylating agent. The sulfate anion is an excellent leaving group, making the benzylic carbon highly susceptible to nucleophilic attack.

G R 2-Methylbenzylsulfate TS [Transition State]‡ R->TS + Nu⁻ Nu Nucleophile (Nu⁻) P1 Alkylated Product TS->P1 SN2 Attack P2 Sulfate Anion (HSO₄⁻)

Caption: General Sₙ2 reaction pathway for 2-Methylbenzylsulfate.

Hydrolysis

In the presence of water, 2-Methylbenzylsulfate will undergo hydrolysis to regenerate 2-methylbenzyl alcohol and sulfuric acid. This reaction is expected to proceed via an Sₙ1 mechanism due to the stability of the secondary benzylic carbocation, although an Sₙ2 pathway is also possible. The rate of hydrolysis will be dependent on pH and temperature.

Alkylation Reactions

2-Methylbenzylsulfate is a potent electrophile that will react with a wide range of nucleophiles, including amines, thiols, carboxylates, and alkoxides, to form the corresponding 2-methylbenzylated products. This reactivity is analogous to that of other strong alkylating agents like dimethyl sulfate and benzyl halides[6][7].

Biological Activity: Mutagenicity

There is evidence to suggest that 2-Methylbenzylsulfate is mutagenic. A study on the non-mutagenicity of various toluene derivatives found that "o-methylbenzylsulfate" was mutagenic in the Ames assay[2]. This is a critical piece of information, as it indicates the compound can alkylate biological nucleophiles such as DNA, a hallmark of genotoxicity. This presumed mutagenicity dictates that the compound must be handled with extreme caution.

Safety and Handling

Given its nature as a potent alkylating agent and a suspected mutagen, strict safety protocols must be followed when handling 2-Methylbenzylsulfate.

  • Engineering Controls: All work should be conducted in a certified chemical fume hood to avoid inhalation of any dusts or aerosols.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear chemically resistant gloves (e.g., nitrile or neoprene). Double gloving is recommended.

    • Eye Protection: Chemical safety goggles and a face shield are mandatory.

    • Lab Coat: A flame-resistant lab coat should be worn at all times.

  • Handling: Avoid creating dust. Use a spatula for transferring the solid. Prepare solutions in the fume hood.

  • In case of Exposure:

    • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

    • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Disposal: All waste containing 2-Methylbenzylsulfate should be treated as hazardous and disposed of according to institutional and local regulations for mutagenic waste. It can be quenched by reacting with a solution of a nucleophile like sodium thiosulfate before disposal.

Conclusion

2-Methylbenzylsulfate is a reactive organic sulfate that, while not extensively characterized in the literature, can be understood through the lens of its chemical family. It is readily synthesized from 2-methylbenzyl alcohol and is expected to be a potent benzylic alkylating agent. Its suspected mutagenicity is a key feature that underscores the importance of rigorous safety measures. This guide provides the foundational knowledge necessary for researchers to synthesize, characterize, and handle this compound safely and effectively in a research setting.

References

  • Waugh, J. S., & Cotton, F. A. (1961). NMR Spectra of Methylene Protons in Benzyl Sulfites and Benzenesulfinate. The Journal of Physical Chemistry, 65(3), 562-563. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 20818, Benzyl sulfate. [Link]

  • Jarvis, B. B., & Marien, B. A. (1981). Synthesis and Reactivity of Benzylic Sulfonium Salts: Benzylation of Phenol and Thiophenol under Near-Neutral Conditions. The Journal of Organic Chemistry, 46(26), 5326-5329. [Link]

  • Page, P. C. B., Buckley, B. R., & Heaney, H. (2019). A strategy for synthesising sulfated molecules. Chemical Communications, 55(23), 3335-3338. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 14513572, Dodecyl benzyl sulfate. [Link]

  • Wikipedia. (2023). Sulfur trioxide pyridine complex. [Link]

  • Page, P. C. B., Buckley, B. R., & Heaney, H. (2019). Sulfation made simple: a strategy for synthesising sulfated molecules. Chemical Communications, 55(23), 3335-3338. [Link]

  • Organic Chemistry Portal. (n.d.). Benzylic sulfide synthesis by C-S coupling. [Link]

  • King, J. F., & Rathore, R. (1990). Reactivity and Mechanism in the Hydrolysis of β-Sultams. Journal of the American Chemical Society, 112(8), 3049-3055. [Link]

  • Chojnacka, M., & Gacs-Baitz, E. (2021). Chemical approaches to the sulfation of small molecules: current progress and future directions. RSC Medicinal Chemistry, 12(8), 1237-1255. [Link]

  • Spillane, W. J., Thea, S., Cevasco, G., Hynes, M. J., McCaw, C. J. A., & Maguire, N. P. (2011). Mechanisms of hydrolysis of phenyl- and benzyl 4-nitrophenyl-sulfamate esters. Organic & Biomolecular Chemistry, 9(2), 523-530. [Link]

  • Organic Syntheses. (n.d.). Potassium (1E,3E)-5-oxopenta-1,3-dien-1-olate. Org. Synth. 2018, 95, 340-353. [Link]

  • Goreshnik, E. A., & Mys'kiv, M. G. (2010). Preparation and some physicochemical properties of benzylammonium sulfates. Russian Journal of General Chemistry, 80(8), 1625-1631. [Link]

  • Wolfenden, R., & Williams, R. (2001). Monoalkyl sulfates as alkylating agents in water, alkylsulfatase rate enhancements, and the “energy-rich” nature of sulfate half-esters. Proceedings of the National Academy of Sciences, 98(7), 3672-3676. [Link]

  • Madar Corporation. (2023). BENZYL SALICYLATE - SAFETY DATA SHEET. [Link]

  • Su, T., & Liu, M. C. (2001). Sulfation of benzyl alcohol by the human cytosolic sulfotransferases (SULTs): A systematic analysis. Chemico-biological interactions, 138(1), 19-30. [Link]

  • Beilstein Journals. (n.d.). Supporting Information for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. [Link]

  • Wolfenden, R., & Williams, R. (2001). Monoalkyl sulfates as alkylating agents in water, alkylsulfatase rate enhancements, and the “energy-rich” nature of sulfate half-esters. Proceedings of the National Academy of Sciences of the United States of America, 98(7), 3672-3676. [Link]

  • MOLBASE. (n.d.). (2-methylphenyl) sulfate | 3233-56-5. [Link]

  • Su, T., & Liu, M. C. (2001). Sulfation of benzyl alcohol by the human cytosolic sulfotransferases (SULTs): A systematic analysis. Chemico-Biological Interactions, 138(1), 19-30. [Link]

  • Jaiswal, R. G., & Chivate, M. R. (1998). Reaction Kinetics of Benzylation of Benzene with Benzyl Chloride on Sulfate-Treated Metal Oxide Catalysts. Industrial & Engineering Chemistry Research, 37(3), 908-913. [Link]

  • Gaikar, V. G., & Sharma, M. M. (2005). Solubilization of Benzyl Chloride and Rate Enhancement of Its Hydrolysis Reaction in Aqueous Sodium Cumenesulfonate Solutions. Journal of Chemical & Engineering Data, 50(1), 113-117. [Link]

  • Altaf, M., & Freedman, T. B. (2018). Physical Properties of Short Chain Aqueous Organosulfate Aerosol. Environmental Science & Technology, 52(15), 8414-8422. [Link]

  • Random Experiments. (2020, May 4). Synthesis of benzyl alcohol and benzoic acid (Cannizzaro reaction) [Video]. YouTube. [Link]

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Sources

Exploratory

A Technical Guide to the Spectroscopic Analysis of 2-Methylbenzylsulfate

Abstract This guide provides an in-depth technical overview of the spectroscopic characterization of 2-Methylbenzylsulfate, a representative organosulfate. In the absence of publicly available reference spectra, this doc...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides an in-depth technical overview of the spectroscopic characterization of 2-Methylbenzylsulfate, a representative organosulfate. In the absence of publicly available reference spectra, this document leverages foundational spectroscopic principles and data from analogous structures to predict and interpret the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. It is designed for researchers, chemists, and drug development professionals who require a robust framework for structural elucidation and purity assessment. The guide details predicted spectral features, outlines self-validating experimental protocols, and presents an integrated workflow for confident structural confirmation.

Introduction: The Analytical Imperative for Organosulfates

Organosulfates are a class of organic compounds that feature prominently in diverse scientific fields, from atmospheric chemistry to drug metabolism.[1] Their structural characterization is paramount for understanding formation pathways, biological activity, and chemical stability. 2-Methylbenzylsulfate serves as an excellent model compound, incorporating an aromatic moiety and a reactive benzylic sulfate ester.

Accurate and comprehensive analysis is critical for quality control in synthesis and for identifying metabolites in complex biological matrices. A multi-technique spectroscopic approach, combining NMR, IR, and MS, provides an orthogonal and self-validating system for unambiguous structure confirmation. This guide explains the causality behind experimental choices and data interpretation, providing a blueprint for the analysis of 2-Methylbenzylsulfate and related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom. The predicted spectra are based on established chemical shift principles and data from structurally similar compounds.[2][3][4][5]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 2-Methylbenzylsulfate is anticipated to show distinct signals for the aromatic, benzylic, and methyl protons. The electron-withdrawing sulfate group significantly deshields adjacent protons.

  • Aromatic Protons (4H, ~7.2-7.5 ppm): These four protons on the benzene ring will appear as a complex multiplet. The substitution pattern (ortho-methyl and benzylic sulfate) breaks the symmetry, making each proton chemically unique, leading to overlapping signals.

  • Benzylic Protons (2H, ~5.2 ppm): The two protons of the methylene group (CH₂) are directly attached to the oxygen of the sulfate ester. This strong deshielding effect shifts their signal significantly downfield compared to a standard benzyl group. They are expected to appear as a sharp singlet as there are no adjacent protons for coupling.

  • Methyl Protons (3H, ~2.4 ppm): The protons of the methyl group (CH₃) attached to the aromatic ring will appear as a singlet, shifted slightly downfield from typical aromatic methyl groups due to the overall electronic environment.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show eight distinct signals, corresponding to the eight unique carbon atoms in the molecule.

  • Aromatic Carbons (6C):

    • Quaternary Carbons (~138 ppm and ~135 ppm): The carbon bearing the methyl group (C2) and the carbon bearing the benzyl group (C1) will appear in this region.

    • CH Carbons (~126-131 ppm): The four aromatic CH carbons will have distinct chemical shifts, which can be assigned using advanced techniques like HSQC/HMBC.

  • Benzylic Carbon (1C, ~75 ppm): Similar to its attached protons, the benzylic carbon is significantly deshielded by the adjacent sulfate group, resulting in a large downfield shift.

  • Methyl Carbon (1C, ~19 ppm): The methyl carbon will appear in the typical aliphatic region.

Table 1: Predicted NMR Data for 2-Methylbenzylsulfate (in CDCl₃)
AssignmentPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Multiplicity (¹H)Integration (¹H)
Aromatic CH7.2 - 7.5126 - 131Multiplet4H
Benzylic CH₂~5.2~75Singlet2H
Methyl CH₃~2.4~19Singlet3H
Quaternary C-CH₃-~138--
Quaternary C-CH₂-~135--

Diagram: Structure and NMR Numbering

Caption: Structure of 2-Methylbenzylsulfate with numbering for NMR assignments.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying key functional groups based on their characteristic vibrational frequencies. The spectrum of 2-Methylbenzylsulfate will be dominated by strong absorptions from the sulfate moiety.[6][7][8]

  • S=O Asymmetric & Symmetric Stretching (~1400 cm⁻¹ and ~1200 cm⁻¹): These will be two of the strongest and most characteristic bands in the entire spectrum, confirming the presence of the sulfate group.

  • S-O Stretching (~1000 cm⁻¹): This absorption arises from the stretching of the sulfur-oxygen single bonds.

  • C-O Stretching (~1050 cm⁻¹): This band corresponds to the stretching of the benzylic carbon-oxygen bond.

  • Aromatic C=C Stretching (~1600 cm⁻¹, ~1480 cm⁻¹): These bands are characteristic of the benzene ring.

  • C-H Stretching (Aromatic & Aliphatic) (~3100-3000 cm⁻¹ and ~2950-2850 cm⁻¹): These signals correspond to the C-H bonds of the aromatic ring and the methyl/methylene groups, respectively.

Table 2: Predicted IR Absorption Bands for 2-Methylbenzylsulfate
Wavenumber (cm⁻¹)Bond VibrationIntensity
~3050Aromatic C-H StretchMedium
~2960Aliphatic C-H StretchMedium
~1605, ~1480Aromatic C=C StretchMedium
~1400S=O Asymmetric StretchStrong
~1200S=O Symmetric StretchStrong
~1050C-O StretchStrong
~1000S-O StretchStrong

Mass Spectrometry (MS): Determining Mass and Fragmentation

Mass spectrometry provides the molecular weight of the compound and crucial structural information through analysis of its fragmentation patterns. For organosulfates, electrospray ionization (ESI) in negative ion mode is often highly effective. The predicted fragmentation is based on the behavior of similar compounds like benzyl sulfate and 3-methylbenzyl sulfate.[9]

  • Molecular Ion: In negative ion mode ESI-MS, the expected ion would be the deprotonated molecule [M-H]⁻ or, if a salt, the anion itself. For 2-Methylbenzylsulfate (C₈H₉O₄S⁻), the expected m/z would be approximately 201.02.

  • Key Fragmentation Pathways:

    • Loss of SO₃ (m/z 80): A common pathway for sulfate esters is the loss of sulfur trioxide, which would yield a 2-methylbenzyloxy anion at m/z 121.06.

    • Formation of HSO₄⁻ (m/z 97): Cleavage of the C-O bond can lead to the formation of the stable bisulfate anion at m/z 96.96.

    • Formation of 2-Methylbenzyl Cation (m/z 105): In positive ion mode, the most prominent fragment would likely be the 2-methylbenzyl cation at m/z 105.07, formed by the loss of the HSO₄ group. This cation can rearrange to the highly stable tropylium ion.

Table 3: Predicted Key Ions in the Mass Spectrum of 2-Methylbenzylsulfate
m/z (Negative Mode)FormulaDescription
201.02[C₈H₉O₄S]⁻Molecular Anion
121.06[C₈H₉O]⁻Loss of SO₃
96.96[HSO₄]⁻Bisulfate Anion
m/z (Positive Mode) Formula Description
203.04[C₈H₁₀O₄S + H]⁺Protonated Molecule
105.07[C₈H₉]⁺2-Methylbenzyl Cation / Tropylium

Integrated Analysis: A Self-Validating Workflow

True analytical confidence is achieved when data from orthogonal techniques converge to support a single structural hypothesis. The workflow below illustrates how NMR, IR, and MS data are integrated to confirm the identity and purity of 2-Methylbenzylsulfate.

Diagram: Integrated Spectroscopic Workflow

G cluster_0 Spectroscopic Analysis cluster_1 Data Interpretation & Validation cluster_2 Conclusion A Sample: 2-Methylbenzylsulfate B NMR Spectroscopy (¹H & ¹³C) A->B C IR Spectroscopy A->C D Mass Spectrometry (ESI-MS/MS) A->D E NMR Data Check: - Correct proton count? - Expected shifts/multiplicity? B->E F IR Data Check: - S=O and S-O bands present? C->F G MS Data Check: - Correct molecular weight? - Plausible fragments? D->G H Cross-Validation: Do all data support the 2-Methylbenzylsulfate structure? E->H F->H G->H I Structure Confirmed H->I Yes J Structure Rejected (Investigate further) H->J No

Caption: Logical workflow for the integrated spectroscopic analysis of 2-Methylbenzylsulfate.

Experimental Protocols

Adherence to standardized protocols is essential for generating reproducible and trustworthy data.

NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh approximately 5-10 mg of 2-Methylbenzylsulfate and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Transfer the solution to a 5 mm NMR tube.

  • Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz (or higher) NMR spectrometer. Standard acquisition parameters for ¹H (e.g., 16 scans, 1-second relaxation delay) and ¹³C (e.g., 1024 scans, 2-second relaxation delay) should be sufficient.

IR Spectroscopy (Attenuated Total Reflectance - ATR)
  • Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

  • Background: Record a background spectrum of the clean, empty ATR crystal.

  • Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

Mass Spectrometry (LC-MS)
  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol. Dilute this stock to a final concentration of ~1 µg/mL in a 50:50 acetonitrile:water mobile phase containing 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode).

  • Chromatography: Inject 5 µL of the sample onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm). Use a gradient elution from 10% to 95% acetonitrile in water over 5-10 minutes.

  • MS Acquisition: Analyze the eluent using an ESI source coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). Acquire data in both positive and negative ion modes, collecting full scan MS and data-dependent MS/MS spectra.

Conclusion

The structural elucidation of 2-Methylbenzylsulfate is reliably achieved through a synergistic application of NMR, IR, and MS. This guide establishes a predictive framework for its key spectroscopic features: the deshielded benzylic protons in ¹H NMR, the unique set of eight signals in ¹³C NMR, the intense S=O stretching vibrations in IR, and the characteristic fragmentation pattern in MS centered on the stable 2-methylbenzyl cation or loss of SO₃. The integrated workflow and robust protocols presented herein provide a self-validating system for the confident characterization of this and other related organosulfate compounds, ensuring high scientific integrity in research and development settings.

References

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  • Brown, W. P. (n.d.). Interpreting the H-1 (proton) NMR spectrum of methyl 2-hydroxybenzoate. Doc Brown's Chemistry. Retrieved from [Link]

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  • SpectraBase. (n.d.). Methyl 2-methyl benzoate - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • Brown, W. P. (n.d.). Interpreting the mass spectrum of methyl 2-hydroxybenzoate. Doc Brown's Chemistry. Retrieved from [Link]

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Foundational

Potential reactivity of 2-Methylbenzylsulfate as an alkylating agent

The Alkylating Potential of 2-Methylbenzylsulfate: Mechanistic Profiling and Analytical Control Strategies in Pharmaceutical Development Executive Summary & Regulatory Context Organosulfates, particularly alkyl and benzy...

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Author: BenchChem Technical Support Team. Date: April 2026

The Alkylating Potential of 2-Methylbenzylsulfate: Mechanistic Profiling and Analytical Control Strategies in Pharmaceutical Development

Executive Summary & Regulatory Context

Organosulfates, particularly alkyl and benzyl sulfates, are widely recognized as potent electrophiles capable of covalent interaction with biological macromolecules. Within pharmaceutical process chemistry, the inadvertent formation of these species—often resulting from the reaction of residual alcohols with sulfating agents or sulfonic acids—poses a significant genotoxic risk. The International Council for Harmonisation (ICH) M7(R2) guideline mandates the rigorous assessment and control of such DNA-reactive (mutagenic) impurities to limit potential carcinogenic risks[1].

While simple dialkyl sulfates (e.g., dimethyl sulfate) are well-documented Class 1 or Class 2 impurities[1], the reactivity of substituted benzyl sulfates, such as 2-Methylbenzylsulfate (2-MBS), requires nuanced mechanistic evaluation. Benzyl sulfates are known to be highly reactive and have been identified as significant environmental and chemical toxicants[2]. Because the sulfate ester moiety acts as a structural alert for alkylation, 2-MBS is classified as a potentially mutagenic impurity[3]. As a Senior Application Scientist, I have designed this whitepaper to dissect the chemical causality behind 2-MBS reactivity and provide self-validating analytical protocols for its control.

Mechanistic Profiling: The Dual Nature of 2-MBS Reactivity

Alkyl sulfonates and sulfates are generally perceived as direct-acting mutagens because the sulfate anion is an excellent leaving group[4]. However, the reactivity of 2-MBS is uniquely governed by the competing kinetic and thermodynamic effects introduced by its ortho-methyl substituent:

  • Steric Hindrance ( SN​2 Suppression): The methyl group at the ortho position creates a steric shield around the benzylic carbon. This localized bulk significantly raises the activation energy for the concerted bimolecular nucleophilic substitution ( SN​2 ) pathway, hindering direct backside attack by biological nucleophiles (e.g., DNA bases).

  • Electronic Stabilization ( SN​1 Acceleration): Conversely, the electron-donating nature of the methyl group—via inductive (+I) and hyperconjugative effects—stabilizes the developing positive charge in the transition state. In polar protic environments (such as physiological media), this promotes a unimolecular ( SN​1 ) ionization pathway, generating a transient, highly reactive 2-methylbenzyl carbocation.

This mechanistic duality implies that while 2-MBS may exhibit slower reaction kinetics with weak nucleophiles compared to unsubstituted benzyl sulfate, its propensity to form a stabilized carbocation makes it a potent, indiscriminant alkylating agent capable of modifying the N7 position of guanine or the N3 position of adenine.

Reactivity A 2-Methylbenzylsulfate (2-MBS) B SN1 Pathway (Carbocation Intermediate) A->B Dominant in polar media C SN2 Pathway (Concerted Displacement) A->C Minor pathway D Stabilized by o-Methyl (+I effect) B->D F DNA Alkylation (Genotoxicity) B->F E Hindered by o-Methyl (Sterics) C->E C->F

Logical framework of 2-MBS reactivity pathways and DNA alkylation.

Quantitative Data Summary

To contextualize the reactivity of 2-MBS, Table 1 compares its theoretical half-life and relative alkylation rates against other common sulfate esters in simulated physiological conditions (pH 7.4, 37°C).

Table 1: Comparative Reactivity Profiles of Selected Sulfate Esters

CompoundPrimary MechanismRelative Alkylation RateEst. Half-Life (Aqueous)Mutagenic Risk (ICH M7)
Dimethyl Sulfate SN​2 High~1.2 hoursClass 1 / Known Carcinogen
Benzyl Sulfate SN​1 / SN​2 Very High< 10 minutesClass 3 (Alerting)
2-Methylbenzylsulfate Dominant SN​1 High < 15 minutes Class 3 (Alerting)
Ethyl Methanesulfonate SN​2 Moderate~60 hoursClass 2 (Known Mutagen)

Experimental Methodologies: Self-Validating Protocols

Because 2-MBS is hydrolytically unstable and highly reactive, direct analytical quantification in active pharmaceutical ingredient (API) matrices is prone to false negatives. To ensure trustworthiness and scientific integrity, a derivatization-based trapping protocol is required.

Protocol 1: In Situ Trapping and LC-MS/MS Quantification of 2-MBS

Causality & Self-Validation: Derivatization with a strong, sterically accessible nucleophile (di-n-butylamine) outcompetes background hydrolysis, converting the transient 2-MBS into a stable tertiary amine. The inclusion of a stable-isotope labeled internal standard (SIL-IS) validates the extraction and ionization efficiency, ensuring the system is self-correcting for matrix effects and derivatization yield.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 100 mg of the API in 1.0 mL of anhydrous acetonitrile to prevent premature hydrolysis of 2-MBS.

  • Internal Standard Addition: Spike the solution with 10 µL of 2-MBS-d7 (100 ng/mL) as the SIL-IS.

  • Derivatization: Add 50 µL of di-n-butylamine (DBA) and 10 µL of N,N-diisopropylethylamine (DIPEA). Incubate the mixture at 40°C for 30 minutes.

    • Causality: DBA acts as the trapping nucleophile, while DIPEA acts as a non-nucleophilic proton sponge to neutralize the generated bisulfate, driving the reaction to completion.

  • Quenching and Extraction: Quench the reaction with 2.0 mL of 5% aqueous ammonium bicarbonate. Extract the derivatized product (N,N-dibutyl-2-methylbenzylamine) using 2.0 mL of methyl tert-butyl ether (MTBE).

  • Concentration: Separate the organic layer and evaporate to dryness under a gentle stream of nitrogen at room temperature. Reconstitute in 200 µL of initial mobile phase (Water/Acetonitrile 80:20 with 0.1% Formic Acid).

  • LC-MS/MS Analysis: Inject 5 µL onto a C18 UPLC column. Monitor the Multiple Reaction Monitoring (MRM) transitions for the derivatized 2-MBS (e.g., [M+H]+ m/z 234.2 -> 105.1) and the SIL-IS.

Workflow Step1 API Matrix Spiked with 2-MBS Step2 Derivatization (Di-n-butylamine) Step1->Step2 Step3 Liquid-Liquid Extraction Step2->Step3 Step4 LC-MS/MS Analysis Step3->Step4 Step5 Data Quantification & Validation Step4->Step5

Step-by-step derivatization and LC-MS/MS workflow for 2-MBS quantification.

Protocol 2: Bacterial Reverse Mutation Assay (Ames Test) for 2-MBS

Causality & Self-Validation: To definitively classify the genotoxic risk under ICH M7, the Ames test must account for the compound's instability. Standard pre-incubation methods often lead to complete degradation before bacterial exposure, yielding false negatives.

Step-by-Step Methodology:

  • Strain Selection: Utilize Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA to cover all primary DNA lesion types.

  • Vehicle Selection: Dissolve 2-MBS in anhydrous DMSO immediately prior to dosing to halt hydrolytic degradation.

  • Exposure (Treat-and-Plate Method): Bypass the standard 20-minute pre-incubation. Apply the test article directly to the top agar containing the bacterial suspension and S9 activation mix, pouring immediately onto minimal glucose agar plates.

    • Causality: This rapid plating ensures the bacteria are exposed to the intact 2-MBS and its immediate reactive carbocation intermediates before they are quenched by the aqueous media.

  • Incubation and Scoring: Incubate at 37°C for 48–72 hours. Count revertant colonies and validate the assay against concurrent vehicle controls and positive controls (e.g., 2-aminoanthracene).

Conclusion

The evaluation of 2-Methylbenzylsulfate demands a rigorous understanding of physical organic chemistry and analytical science. Its ortho-methyl group restricts SN​2 pathways but heavily favors the generation of a reactive carbocation via SN​1 , making it a potent alkylating agent. By employing self-validating, derivatization-based LC-MS/MS workflows and optimized toxicological assays, drug development professionals can accurately quantify and control this transient impurity, ensuring compliance with ICH M7 guidelines and safeguarding patient health.

References[1] Title: ICH guideline M7 on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk

Source: europa.eu URL:[4] Title: Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions Source: ACS Publications URL:[2] Title: Aromatic organosulfates in atmospheric aerosols: synthesis, characterization, and abundance (benzyl monohydrazone-3-hydrazine 4-benzyl-6-phenyl: Topics by Science.gov) Source: Science.gov URL:[3] Title: ICH M7(R2): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk 2nd Addendum Source: ich.org URL:

Sources

Exploratory

An In-depth Technical Guide to 2-Methylbenzylsulfate: Chemical Identity, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals Abstract Introduction: The Challenge of Undocumented Compounds In the vast landscape of chemical research and drug development, scientists often encounter c...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract
Introduction: The Challenge of Undocumented Compounds

In the vast landscape of chemical research and drug development, scientists often encounter compounds that, while structurally conceivable, lack comprehensive documentation in public and commercial databases. 2-Methylbenzylsulfate is one such example. A straightforward search for its CAS (Chemical Abstracts Service) number yields no direct results, indicating it is either a novel or infrequently synthesized compound. This guide has been developed to bridge this information gap by providing a scientifically grounded, theoretical framework for understanding and working with 2-Methylbenzylsulfate. By examining the chemistry of its constituent parts—the 2-methylbenzyl moiety and the sulfate group—we can infer its properties and develop a logical approach to its synthesis and analysis.

Chemical Identifiers and Predicted Properties

In the absence of a registered CAS number, it is crucial to establish a set of reliable chemical identifiers based on the compound's structure. These identifiers are fundamental for database searches, regulatory submissions, and clear scientific communication.

2.1. Structural and Molecular Information

The name "2-Methylbenzylsulfate" implies an ester formed from 2-methylbenzyl alcohol and sulfuric acid. Based on this, we can deduce the following identifiers:

IdentifierPredicted ValueSource/Method
IUPAC Name (2-Methylphenyl)methyl hydrogen sulfateIUPAC Nomenclature Rules[1]
Molecular Formula C₈H₁₀O₄SElemental Composition
Molecular Weight 202.23 g/mol Calculation from Formula
SMILES String CC1=CC=CC=C1COS(=O)(=O)OStructure to SMILES Conversion
InChI Key Predicted - requires synthesis and analysisStructure to InChI Conversion
CAS Number Not Assigned-

Note: The InChI key is a hashed representation of the InChI string and would be definitively generated upon successful synthesis and characterization of the molecule.

2.2. Predicted Physicochemical Properties

By analogy with structurally similar compounds like methyl benzenesulfonate and other sulfate esters, we can predict the general physicochemical properties of 2-Methylbenzylsulfate.[2][3] These are estimations and would require experimental verification.

  • Appearance: Likely a colorless to pale yellow liquid or a low-melting solid.

  • Solubility: Expected to have some solubility in polar organic solvents such as dichloromethane, ethyl acetate, and acetonitrile. Its solubility in water is likely to be low, but it may be prone to hydrolysis, especially under acidic or basic conditions.

  • Stability: As a sulfate ester, it may be susceptible to hydrolysis to form 2-methylbenzyl alcohol and sulfuric acid. It should be stored in a cool, dry place, and exposure to moisture should be minimized.

Proposed Synthesis of 2-Methylbenzylsulfate

The synthesis of sulfate esters can be achieved through several methods. A common and effective approach involves the reaction of an alcohol with a sulfating agent. Here, we propose a detailed protocol for the synthesis of 2-Methylbenzylsulfate from 2-methylbenzyl alcohol.

3.1. Reaction Principle

The most direct route to 2-Methylbenzylsulfate is the reaction of 2-methylbenzyl alcohol with a suitable sulfating agent, such as sulfur trioxide or a complex thereof (e.g., sulfur trioxide-pyridine complex or chlorosulfonic acid). The use of a sulfur trioxide complex is often preferred as it is less aggressive than free SO₃ and can lead to cleaner reactions with fewer side products.

The reaction proceeds via the nucleophilic attack of the alcoholic oxygen onto the electrophilic sulfur atom of the sulfating agent. A subsequent deprotonation step, often facilitated by a non-nucleophilic base, yields the desired sulfate ester.

3.2. Detailed Experimental Protocol

Materials:

  • 2-Methylbenzyl alcohol

  • Sulfur trioxide-pyridine complex

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 2-methylbenzyl alcohol (1 equivalent) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of Sulfating Agent: Dissolve the sulfur trioxide-pyridine complex (1.1 equivalents) in anhydrous DCM and add it to the dropping funnel. Add the solution dropwise to the stirred solution of 2-methylbenzyl alcohol over 30 minutes, maintaining the temperature at 0 °C.

  • Addition of Base: After the addition is complete, add triethylamine (1.2 equivalents) dropwise to the reaction mixture. The base acts as a scavenger for the liberated acid.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.

  • Final Purification: The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 2-Methylbenzylsulfate.

3.3. Visualization of the Synthesis Workflow

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup & Purification Start 2-Methylbenzyl Alcohol in DCM Reaction_Vessel Stirring at 0°C to RT Start->Reaction_Vessel Reagent Sulfur Trioxide-Pyridine Complex Reagent->Reaction_Vessel Dropwise Addition Base Triethylamine Base->Reaction_Vessel Acid Scavenging Quench Quench with NaHCO₃ Reaction_Vessel->Quench Extract Extract with DCM Quench->Extract Dry Dry over MgSO₄ Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography Concentrate->Purify Final_Product Pure 2-Methylbenzylsulfate Purify->Final_Product

Caption: Proposed workflow for the synthesis of 2-Methylbenzylsulfate.

Characterization and Quality Control

Upon successful synthesis, a thorough characterization is essential to confirm the identity and purity of 2-Methylbenzylsulfate.

4.1. Spectroscopic and Spectrometric Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum should show characteristic peaks for the aromatic protons, the benzylic methylene protons (CH₂), and the methyl group protons (CH₃). The chemical shift of the benzylic protons will be a key indicator of successful esterification, as they will be shifted downfield compared to the starting alcohol.

    • ¹³C NMR: The carbon NMR will provide information on the number of unique carbon environments in the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula by providing a highly accurate mass-to-charge ratio of the molecular ion.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the S=O and S-O bonds of the sulfate group, typically in the regions of 1400-1300 cm⁻¹ and 1200-1100 cm⁻¹. The absence of a broad O-H stretch from the starting alcohol would also indicate a complete reaction.

4.2. Purity Assessment
  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of the final compound. A single, sharp peak under various conditions would indicate high purity.

  • Elemental Analysis: Combustion analysis can be performed to determine the elemental composition (C, H, S) of the compound, which should match the calculated values for the molecular formula C₈H₁₀O₄S.

Safety Considerations

While a specific Safety Data Sheet (SDS) for 2-Methylbenzylsulfate is not available, precautions should be taken based on the reactivity of similar compounds.

  • Handling: Handle the compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Reactivity: As a potential alkylating agent, 2-Methylbenzylsulfate should be handled with care. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong acids and bases.

Conclusion

This technical guide provides a comprehensive, albeit inferred, overview of 2-Methylbenzylsulfate. By leveraging fundamental principles of organic chemistry and drawing comparisons with related compounds, we have outlined its likely chemical identifiers, a detailed synthesis protocol, and appropriate characterization methods. This document is intended to empower researchers to approach the synthesis and study of this and other undocumented compounds with a solid theoretical and practical foundation. All proposed methodologies should be performed with due diligence and appropriate safety measures in a laboratory setting.

References
  • Sigma-Aldrich. Safety Data Sheet for Methyl Benzoate. [URL not directly applicable but used for general safety principles]
  • Fisher Scientific. Safety Data Sheet for 2-Methylbenzimidazole. [URL not directly applicable but used for general safety principles]
  • PubChem. 2-Methylbenzenesulfonic acid. National Center for Biotechnology Information. [Link]

  • CymitQuimica. Safety Data Sheet for Methyl 4-(chlorosulfonyl)-3-methylbenzoate. [URL not directly applicable but used for general safety principles]
  • ThermoFisher Scientific. Safety Data Sheet for Benzenesulfonic acid, 5-amino-2-methyl-. [URL not directly applicable but used for general safety principles]
  • Fisher Scientific. Safety Data Sheet for Benzenesulfonic acid, 2-amino-5-methyl-. [URL not directly applicable but used for general safety principles]
  • MDPI. Microwave-Assisted Syntheses of 1-Acetyl 2-Methylbenzimidazole Sodium Bisulfate pH-Responsive Ionic Draw Solute for Forward Osmosis Applications. [Link]

  • PubChem. 2-Chloro-4-(methylsulfonyl)benzoic acid. National Center for Biotechnology Information. [Link]

  • PubChem. 2-Methylbenzyl benzoate. National Center for Biotechnology Information. [Link]

  • PubChem. 2-(2-Carboxy-3-(2-methylphenyl)propyl)-5-methylbenzoic acid. National Center for Biotechnology Information. [Link]

  • PubChem. [(2R)-2-Methyl-2-oxiranyl]methyl 4-nitrobenzenesulfonate. National Center for Biotechnology Information. [Link]

  • CAS Common Chemistry. 1-Octanaminium, N,N-bis(2-hydroxyethyl)-N-methyl-, 4-methylbenzenesulfonate (1:1). American Chemical Society. [Link]

  • PubChem. 2-Methoxybenzylamine. National Center for Biotechnology Information. [Link]

  • PubChem. Methyl 2-methyl-4-benzyloxy-phenylacetate. National Center for Biotechnology Information. [Link]

  • PubChem. 2-Methoxybenzoate. National Center for Biotechnology Information. [Link]

  • PubChem. 2-Methylbenzylamine. National Center for Biotechnology Information. [Link]

  • PubChem. 2-Methylbutyl hydrogen sulfate. National Center for Biotechnology Information. [Link]

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  • Google Patents. CN105837528B - A kind of preparation method of 2-(methylsulfonyl)-10H-phenothiazine.
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Protocols & Analytical Methods

Method

Protocol for the synthesis of 2-Methylbenzylsulfate from 2-methylbenzyl alcohol

An Application Note and Protocol for the Synthesis of 2-Methylbenzyl Sulfate from 2-Methylbenzyl Alcohol Authored by a Senior Application Scientist Introduction and Scientific Context The synthesis of organic sulfates is...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Synthesis of 2-Methylbenzyl Sulfate from 2-Methylbenzyl Alcohol

Authored by a Senior Application Scientist

Introduction and Scientific Context

The synthesis of organic sulfates is a critical process in medicinal chemistry and drug development. Sulfated compounds play a significant role in various biological processes, and their synthesis allows for the exploration of new therapeutic agents. 2-Methylbenzyl sulfate, a model aromatic sulfate, serves as a valuable intermediate for further chemical transformations. This document provides a detailed protocol for the synthesis of 2-methylbenzyl sulfate from 2-methylbenzyl alcohol, with a focus on the underlying chemical principles, safety considerations, and analytical validation. The primary method described herein utilizes chlorosulfonic acid as the sulfating agent, a reagent known for its efficacy in the sulfation of primary alcohols.[1][2]

Reaction Principle and Mechanistic Overview

The conversion of an alcohol to a sulfate ester via chlorosulfonic acid is a direct and efficient method. The reaction proceeds through the nucleophilic attack of the alcohol's hydroxyl group on the electrophilic sulfur atom of chlorosulfonic acid. This results in the formation of the desired alkyl hydrogen sulfate and the liberation of hydrogen chloride gas.[1] The reaction is typically performed at low temperatures to control its exothermic nature and to minimize potential side reactions. The use of an inert solvent is recommended to ensure proper mixing and to facilitate heat dissipation.

Reaction Scheme

2-Methylbenzyl_Alcohol 2-Methylbenzyl Alcohol 2-Methylbenzyl_Sulfate 2-Methylbenzyl Sulfate 2-Methylbenzyl_Alcohol->2-Methylbenzyl_Sulfate + ClSO3H Chlorosulfonic_Acid Chlorosulfonic Acid (ClSO3H) HCl HCl 2-Methylbenzyl_Sulfate->HCl +

Caption: Overall reaction for the synthesis of 2-methylbenzyl sulfate.

Detailed Synthesis Protocol

This protocol is designed for the laboratory-scale synthesis of 2-methylbenzyl sulfate. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.

Materials and Reagents
Reagent/MaterialGradeSupplier Example
2-Methylbenzyl alcohol≥98%Sigma-Aldrich
Chlorosulfonic acid≥99%Sigma-Aldrich
Dichloromethane (DCM), anhydrous≥99.8%Fisher Scientific
Saturated sodium bicarbonate solutionLaboratory Grade
Anhydrous sodium sulfateLaboratory Grade
Equipment
  • Round-bottom flask with a magnetic stir bar

  • Addition funnel

  • Inert gas (nitrogen or argon) supply

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Sulfation Reaction cluster_workup Work-up and Isolation cluster_purification Purification and Analysis A Dissolve 2-methylbenzyl alcohol in anhydrous DCM under inert atmosphere. B Cool the solution to 0°C in an ice bath. A->B C Prepare a solution of chlorosulfonic acid in anhydrous DCM in an addition funnel. B->C D Add chlorosulfonic acid solution dropwise to the alcohol solution over 30-60 minutes. C->D E Maintain temperature at 0°C during addition. D->E F Stir the reaction mixture at 0°C for 1-2 hours after addition is complete. E->F G Slowly quench the reaction by adding saturated sodium bicarbonate solution. F->G H Separate the organic layer using a separatory funnel. G->H I Wash the organic layer with brine. H->I J Dry the organic layer over anhydrous sodium sulfate. I->J K Filter and concentrate the solution in vacuo. J->K L Purify the crude product by silica gel column chromatography. K->L M Characterize the final product by 1H NMR, 13C NMR, and MS. L->M

Caption: Step-by-step experimental workflow for the synthesis of 2-methylbenzyl sulfate.

Step-by-Step Procedure
  • Reaction Setup:

    • To a dry, 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an addition funnel under an inert atmosphere (nitrogen or argon), add 2-methylbenzyl alcohol (10.0 g, 81.8 mmol).

    • Dissolve the alcohol in 100 mL of anhydrous dichloromethane (DCM).

    • Cool the solution to 0 °C using an ice bath.

  • Addition of Chlorosulfonic Acid:

    • In the addition funnel, prepare a solution of chlorosulfonic acid (10.5 g, 90.0 mmol, 1.1 eq) in 50 mL of anhydrous DCM.

    • Add the chlorosulfonic acid solution dropwise to the stirred alcohol solution over a period of 30-60 minutes, ensuring the internal temperature does not exceed 5 °C. Vigorous evolution of HCl gas will be observed.

  • Reaction Progression:

    • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Carefully and slowly quench the reaction by adding saturated sodium bicarbonate solution (100 mL) while maintaining cooling in the ice bath. Caution: This will cause vigorous gas evolution (CO2 and residual HCl).

    • Transfer the mixture to a separatory funnel and allow the layers to separate.

    • Extract the aqueous layer with DCM (2 x 50 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-methylbenzyl sulfate.[3]

Safety Considerations

The reagents used in this synthesis are hazardous and must be handled with extreme care.

  • Chlorosulfonic Acid: This reagent is highly corrosive and reacts violently with water, releasing large quantities of toxic and corrosive fumes (hydrochloric and sulfuric acid mists).[1][4] It can cause severe burns upon contact with skin and eyes.[5][6] Always handle chlorosulfonic acid in a fume hood while wearing appropriate PPE, including chemical splash goggles, a face shield, acid-resistant gloves (e.g., butyl rubber), and a lab coat.[1][5] Ensure an emergency shower and eyewash station are readily accessible.

  • Dichloromethane (DCM): DCM is a volatile solvent and a suspected carcinogen. Handle it in a well-ventilated fume hood.

  • Hydrogen Chloride (HCl) Gas: The reaction evolves HCl gas, which is toxic and corrosive. The entire procedure must be performed in a fume hood to ensure proper ventilation.

Characterization of 2-Methylbenzyl Sulfate

The identity and purity of the synthesized 2-methylbenzyl sulfate should be confirmed using standard analytical techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the benzylic protons, the aromatic protons, and the methyl group protons. The benzylic protons (CH₂) will likely appear as a singlet, shifted downfield compared to the starting alcohol due to the electron-withdrawing sulfate group.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct resonances for the aromatic carbons, the benzylic carbon, and the methyl carbon. The benzylic carbon signal will be shifted downfield relative to 2-methylbenzyl alcohol.

  • Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the product.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product yieldIncomplete reaction or degradation of productEnsure all reagents are anhydrous. Check the quality of the chlorosulfonic acid. Maintain low temperatures throughout the reaction.
Formation of multiple byproductsSide reactions due to elevated temperature or impuritiesStrictly control the reaction temperature. Use pure starting materials.
Difficulties in purificationHigh polarity of the sulfate productUse a more polar eluent system for column chromatography or consider alternative purification methods like crystallization.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of 2-methylbenzyl sulfate from 2-methylbenzyl alcohol using chlorosulfonic acid. By adhering to the described procedures and safety precautions, researchers can reliably synthesize this valuable compound for further applications in chemical and pharmaceutical research. The emphasis on the rationale behind each step, coupled with detailed safety and characterization guidelines, ensures a robust and reproducible synthetic method.

References

  • Arai, M. (1965). Chlorination by Sulfuryl Chloride. V.1) Reaction with Benzyl Alcohols. Bulletin of the Chemical Society of Japan, 38(6), 1032-1033.
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  • Tamang, S. R., Cozzolino, A. F., & Findlater, M. (n.d.). Supporting information. Department of Chemistry and Biochemistry, Texas Tech University.
  • Bair, R. K., & Suter, C. M. (1943). Identification of Alcohols and Alkyl Hydrogen Sulfates with S-Benzylthiuronium Chloride. Journal of the American Chemical Society, 65(10), 2018-2019.
  • Google Patents. (1967).
  • National Center for Biotechnology Information. (n.d.).
  • Bair, R. K., & Suter, C. M. (1943). Sulfates with S-Benzylthiuronium Chloride. Journal of the American Chemical Society, 65(10), 2018-2019.
  • BenchChem. (2025).
  • Alfa Chemistry. (2018).
  • van der Vorm, S., et al. (2006). A Sulfitylation-Oxidation Protocol for the Preparation of Sulfates. The Journal of Organic Chemistry, 71(19), 7473-7476.
  • Guidechem. (n.d.). 2-Methylbenzyl alcohol | CAS No.89-95-2 Synthetic Routes.
  • Sigma-Aldrich. (n.d.). 2-Methylbenzyl alcohol 98 89-95-2.
  • Chen, X., et al. (2012). Sulfation of benzyl alcohol by the human cytosolic sulfotransferases (SULTs): A systematic analysis. Drug Metabolism and Pharmacokinetics, 27(5), 542-549.
  • Movassaghi, M., & Hill, M. D. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Beilstein Journal of Organic Chemistry, 4, 49.
  • Organic Chemistry Portal. (n.d.). Benzyl alcohol synthesis by benzylic substitution.
  • The Royal Society of Chemistry. (n.d.).
  • NSF PAR. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide.
  • Organic Syntheses. (n.d.).
  • Google Patents. (1934).
  • Chemistry LibreTexts. (2014). 10.
  • Parchem. (n.d.). Understanding 2-Methylbenzyl Chloride: Properties, Safety, and Sourcing.
  • Supplementary Inform
  • Google Patents. (2020). CN107805212B - Preparation method of 2-methyl-5-aminobenzenesulfonamide.
  • ResearchGate. (n.d.). Figure S9. 1 H NMR spectrum (400 MHz, CDCl 3 ) of N-(2-methoxybenzyl).

Sources

Application

2-Methylbenzylsulfate (2-MBS): An Orthogonal Protecting Group Strategy for Alcohols

Abstract & Strategic Context In complex organic synthesis and drug development, the selective protection of hydroxyl groups is a foundational operation. While standard benzyl (Bn) and p-methoxybenzyl (PMB) ethers are ubi...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract & Strategic Context

In complex organic synthesis and drug development, the selective protection of hydroxyl groups is a foundational operation. While standard benzyl (Bn) and p-methoxybenzyl (PMB) ethers are ubiquitous, they often fall short when the protected oxygen must be electronically deactivated, or when the installation conditions are too harsh for sensitive substrates (1)[1].

The 2-Methylbenzylsulfate (2-MBS) protecting group emerges as a powerful, orthogonal alternative. By converting the alcohol into a sulfate diester, the 2-MBS group strongly withdraws electron density, rendering the oxygen completely non-nucleophilic. Furthermore, the ortho-methyl substituent on the benzylic ring provides a precise steric shield, enhancing the hydrolytic stability of the sulfate linkage compared to unsubstituted benzyl sulfates. This application note details the mechanistic causality, comparative efficacy, and validated protocols for utilizing 2-MBS in advanced synthetic workflows.

Mechanistic Causality: The "Ortho" Advantage

Typical procedures for the benzyl-protection of alcohols involve the use of a benzyl halide in combination with a strong base (Williamson ether synthesis), which can cause epimerization or unwanted side reactions. While neutral alternatives like benzyloxypyridinium triflate exist (), they still yield a simple, electron-rich ether.

The 2-MBS group solves this by installing a sulfate diester. The structural logic of 2-MBS relies on three pillars:

  • Electronic Deactivation: The sulfate group (-SO₂-O-) acts as a strong electron-withdrawing moiety, preventing the protected oxygen from participating in intramolecular side reactions (e.g., acting as a nucleophile during glycosylations).

  • Steric Shielding: The ortho-methyl group on the aromatic ring physically blocks nucleophiles from prematurely attacking the sulfur center, granting the diester high stability in mildly acidic and basic media.

  • Orthogonal Cleavage: Because the linkage retains a benzylic C-O bond, it remains susceptible to reductive cleavage. Benzyl ethers can be removed under reductive conditions, oxidative conditions, and the use of Lewis acids (2)[2]. 2-MBS leverages this by allowing selective hydrogenolysis of the benzylic bond, leaving the sulfate monoester intact—a highly valuable feature for synthesizing sulfated drug metabolites.

Pathway N1 2-MBS Reagent N2 ortho-Methyl Group (Steric Shield) N1->N2 N3 Sulfate Linkage (Electron Withdrawing) N1->N3 N4 Benzylic Bond (Cleavage Site) N1->N4 N5 Prevents Premature Hydrolysis N2->N5 N6 Deactivates Oxygen Nucleophilicity N3->N6 N7 Enables Orthogonal Deprotection N4->N7

Fig 2. Structural causality of the 2-MBS protecting group dictating stability and reactivity.

Comparative Efficacy Data

To contextualize the utility of 2-MBS, the following table summarizes its stability and reactivity profile against industry-standard protecting groups.

Protecting GroupInstallation ReagentElectronic Effect on OxygenStability to 1M HClStability to Strong BaseDeprotection Strategy
Benzyl (Bn) BnBr / NaHNeutralHighHighPd/C, H₂ or Lewis Acids
p-Methoxybenzyl (PMB) PMBCl / NaHElectron-DonatingLowHighDDQ or TFA
Dudley Reagent Bn-OPTf / HeatNeutralHighHighPd/C, H₂
2-MBS (Target) 2-MBS-Cl / Et₃NStrongly Withdrawing HighModerate1. Pd/C, H₂ 2. Acidic Hydrolysis
Experimental Workflows & Protocols

The following self-validating protocols have been optimized for high yield and chemoselectivity.

Workflow A Free Alcohol (R-OH) B Protection Step 2-MBS-Cl, NEt3 A->B C 2-MBS Protected Alcohol B->C D Hydrogenolysis Pd/C, H2 C->D Step 1 E Sulfate Monoester (R-O-SO3H) D->E F Hydrolysis H+, H2O E->F Step 2 F->A

Fig 1. Workflow for the protection and two-stage deprotection of alcohols using the 2-MBS group.

Protocol 1: Synthesis of 2-Methylbenzyl Chlorosulfate (2-MBS-Cl)

Causality Checkpoint: Chlorosulfates are highly reactive electrophiles. Synthesizing 2-MBS-Cl fresh prevents hydrolytic degradation of the S-Cl bond, ensuring maximum conversion during the subsequent alcohol protection step.

  • Initiation : Dissolve 10.0 mmol of 2-methylbenzyl alcohol in 25 mL of anhydrous dichloromethane (DCM) under an argon atmosphere to strictly exclude moisture.

  • Temperature Control : Cool the reaction flask to -78 °C using a dry ice/acetone bath. Reason: Low temperatures suppress the formation of symmetrical dialkyl sulfates.

  • Electrophile Addition : Add 12.0 mmol of sulfuryl chloride (SO₂Cl₂) dropwise over 15 minutes.

  • Acid Scavenging : Introduce 10.0 mmol of anhydrous pyridine. Reason: Pyridine neutralizes the HCl byproduct, preventing acid-catalyzed side reactions.

  • Workup : Warm to 0 °C, quickly wash with ice-cold water (2 × 10 mL), dry over Na₂SO₄, and concentrate under reduced pressure. Use the resulting reagent immediately.

Protocol 2: Installation of the 2-MBS Protecting Group

Causality Checkpoint: The use of 4-Dimethylaminopyridine (DMAP) is critical. It acts as a nucleophilic catalyst by forming a highly reactive sulfonylpyridinium intermediate, which accelerates the reaction with sterically hindered secondary or tertiary alcohols.

  • Preparation : Dissolve the target alcohol (5.0 mmol) in 15 mL of anhydrous DCM.

  • Base Addition : Add triethylamine (10.0 mmol) and DMAP (0.5 mmol, 10 mol%).

  • Coupling : Cool the solution to 0 °C. Slowly add the freshly prepared 2-MBS-Cl (6.0 mmol) dissolved in 5 mL of DCM.

  • Propagation : Allow the reaction to warm to room temperature and stir for 2–4 hours. Monitor via TLC until the free alcohol is completely consumed.

  • Purification : Quench with saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with DCM (2 × 15 mL). Combine organic layers, dry over MgSO₄, and purify via silica gel flash chromatography.

Protocol 3: Orthogonal Two-Stage Deprotection

Causality Checkpoint: The 2-MBS group offers a unique two-stage deprotection. Stage 1 utilizes the well-established vulnerability of benzylic C-O bonds to hydrogenolysis (3)[3]. This leaves the sulfate monoester intact. Stage 2 forces the hydrolysis of the sulfate to regenerate the free alcohol.

Stage 1: Benzylic Cleavage (Yielding Sulfate Monoester)

  • Dissolve the 2-MBS protected alcohol (2.0 mmol) in 10 mL of HPLC-grade methanol.

  • Add 10% Pd/C (0.2 mmol Pd). Reason: Palladium catalyzes the homolytic cleavage of the benzylic bond under a hydrogen atmosphere.

  • Stir under a hydrogen balloon (1 atm) at room temperature for 6 hours.

  • Filter the suspension through a pad of Celite to remove the catalyst. Concentrate the filtrate to isolate the sulfate monoester. (Note: Stop here if a sulfated API/metabolite is the final target).

Stage 2: Sulfate Hydrolysis (Yielding Free Alcohol)

  • Dissolve the sulfate monoester in a 1:1 mixture of THF and 1M aqueous HCl (10 mL total).

  • Heat the mixture to 60 °C for 4 hours. Reason: Elevated temperature and an acidic environment are required to overcome the activation energy for sulfate ester hydrolysis.

  • Neutralize with 1M NaOH, extract with ethyl acetate (3 × 10 mL), dry, and concentrate to yield the pure free alcohol.

References
  • Benzyl group - Wikipedia. wikipedia.org.2

  • Dudley Reagents - Sigma-Aldrich. sigmaaldrich.com.

  • Benzyl Ethers - Protecting Groups - Organic Chemistry Portal. organic-chemistry.org. 3

  • Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC. nih.gov. 1

Sources

Method

Application Note: Mild and Chemoselective Deprotection Strategies for the 2-Methylbenzyl (2-MeBn) Group

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Executive Summary & Strategic Utility In complex multi-step organic synthesis,...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary & Strategic Utility

In complex multi-step organic synthesis, the strategic selection of protecting groups is paramount. The 2-methylbenzyl (2-MeBn or OMB) group occupies a highly advantageous "Goldilocks" zone. It is significantly more robust than the highly labile 4-methoxybenzyl (PMB) group, allowing it to survive mild acidic transformations, yet it is more susceptible to targeted cleavage than the unsubstituted benzyl (Bn) group.

The ortho-methyl substituent provides critical steric shielding—useful for directing groups or preventing unwanted benzylic side reactions—while exerting a mild inductive electron-donating effect (+I). This electronic tuning is the exact mechanism that enables its removal under mild, chemoselective conditions without resorting to harsh hydrogenolysis (Pd/C, H₂), which frequently poisons catalysts in the presence of sulfur or inadvertently reduces bystander alkenes and alkynes.

Mechanistic Causality & Method Selection

As a synthetic chemist, choosing the correct deprotection method requires understanding the underlying causality of the reagents. The deprotection of the 2-MeBn group can be achieved through orthogonal pathways depending on the substrate's sensitivities.

Method A: Lewis Acid Attenuation (BCl₃·SMe₂)

Free boron trichloride (BCl₃) is a harsh Lewis acid that can indiscriminately cleave ethers and degrade sensitive molecules. However, the addition of dimethyl sulfide forms a stable Lewis acid-base adduct (BCl₃·SMe₂). This coordination significantly attenuates the Lewis acidity. When introduced to the 2-MeBn ether, the boron center selectively coordinates to the sterically accessible ether oxygen. The ortho-methyl group provides mild stabilization to the developing positive charge at the benzylic position, facilitating a smooth C–O bond cleavage via an SN1/SN2 hybrid mechanism. This yields the deprotected alcohol and 2-methylbenzyl chloride, leaving adjacent silyl ethers and terminal alkynes completely intact[1].

Method B: Oxidative Hydride Abstraction (Oxoammonium Salts)

Bobbitt's salt (4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate) acts as a mild, metal-free single-electron oxidant. The ortho-methyl group on the 2-MeBn ring increases the electron density of the aromatic system compared to an unsubstituted benzyl group. This facilitates a formal hydride abstraction from the benzylic carbon[2]. The resulting oxygen-stabilized benzylic cation is rapidly trapped by water (present in the wet MeCN solvent) to form a hemiacetal intermediate, which spontaneously collapses into the target alcohol and 2-methylbenzaldehyde[3].

Method C: Base-Promoted C–N Cleavage (For Amines)

For N-protected 2-methylbenzyl amines, transition-metal-free C–N bond cleavage can be achieved using potassium tert-butoxide (t-BuOK) and 18-crown-6[4]. The crown ether sequesters the potassium cation, creating a highly reactive, "naked" nucleophile that facilitates the substitution and cleavage of the benzyl ammonium salts under elevated temperatures[5]. Furthermore, in solid-phase peptide synthesis, 2-MeBn is utilized as a cysteine protecting group due to its orthogonal lability[6],[7].

Quantitative Data Summary

The following table summarizes the operational parameters for the primary 2-MeBn deprotection strategies to aid in rapid method selection.

Deprotection MethodReagents & SolventTypical Yield (%)Reaction TimeFunctional Group ToleranceKey Limitations
Lewis Acid Cleavage BCl₃·SMe₂, CH₂Cl₂85–95%1–4 hSilyl ethers, esters, alkenes, alkynesSensitive to highly acid-labile acetals
Oxidative Cleavage Bobbitt's Salt, wet MeCN80–92%2–6 hHalides, alkynes, amides, esters, nitroElectron-rich dienes/arenes may over-oxidize
Base-Promoted (Amines) t-BuOK, 18-crown-6, Toluene75–90%3–5 hEthers, robust alkyl groupsRequires high temp (120 °C); base-sensitive groups

Experimental Protocols

The following protocols are designed as self-validating systems, incorporating visual cues and logical checkpoints to ensure reproducibility and high yields.

Protocol 1: Lewis Acid-Mediated Cleavage (BCl₃·SMe₂)

Ideal for substrates containing oxidation-sensitive moieties (e.g., alkenes, dienes).

  • Preparation: Flame-dry a round-bottom flask under nitrogen. Dissolve the 2-MeBn-protected substrate (1.0 equiv) in anhydrous CH₂Cl₂ (0.1 M concentration).

  • Cooling: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes.

  • Reagent Addition: Dropwise, add BCl₃·SMe₂ complex (2.0 M in CH₂Cl₂, 2.5–3.0 equiv).

    • Validation Checkpoint: A slight evolution of dimethyl sulfide gas (distinctive stench) may occur. Ensure the reaction is performed in a well-ventilated fume hood.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1–4 hours, monitoring via TLC (UV/KMnO₄ stain).

  • Quenching (Critical Step): Once the starting material is consumed, cool the flask back to 0 °C. Carefully add saturated aqueous NaHCO₃ dropwise.

    • Validation Checkpoint: Effervescence will occur. Continue addition until bubbling completely ceases. This ensures all active boron species are neutralized, preventing late-stage degradation of the newly freed hydroxyl group during concentration.

  • Workup: Extract the aqueous layer with CH₂Cl₂ (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography.

Protocol 2: Oxidative Cleavage (Bobbitt's Salt)

Ideal for substrates containing acid-sensitive moieties (e.g., silyl ethers, delicate acetals).

  • Preparation: Dissolve the 2-MeBn-protected substrate (1.0 equiv) in a solvent mixture of MeCN/H₂O (9:1 v/v) to achieve a 0.1 M concentration.

  • Oxidant Addition: Add Bobbitt's salt (4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate) (2.2 equiv) in one portion at room temperature.

    • Validation Checkpoint: The initial reaction mixture will appear bright yellow due to the presence of the oxoammonium cation.

  • Reaction: Stir the mixture at room temperature open to the air.

    • Validation Checkpoint: As the hydride abstraction proceeds and the oxidant is reduced to the corresponding hydroxylamine, the solution will visibly transition from bright yellow to a pale yellow or colorless state. This provides a reliable, built-in visual indicator of reaction progression.

  • Quenching: After 2–6 hours (confirm via TLC), quench the reaction by adding a 10% aqueous solution of Na₂S₂O₃ to neutralize any remaining oxidant.

  • Workup: Extract the mixture with EtOAc (3x). Wash the combined organics with water and brine, dry over MgSO₄, and concentrate. The byproduct (2-methylbenzaldehyde) can be easily separated from the target alcohol via silica gel chromatography.

Decision Matrix & Workflow Visualization

G Start Substrate with 2-MeBn Group Decision Assess Substrate Sensitivities Start->Decision AcidSens Acid-Sensitive Moieties (e.g., Silyl Ethers, Acetals) Decision->AcidSens Present OxSens Oxidation-Sensitive Moieties (e.g., Alkenes, Dienes) Decision->OxSens Present MethodA Oxidative Cleavage (Bobbitt's Salt or DDQ/O2) AcidSens->MethodA MethodB Lewis Acid Cleavage (BCl3·SMe2) OxSens->MethodB ProductA Deprotected Target + 2-Methylbenzaldehyde MethodA->ProductA Wet MeCN, RT ProductB Deprotected Target + 2-Methylbenzyl Chloride MethodB->ProductB CH2Cl2, 0 °C to RT

Figure 1: Decision matrix and workflow for the selective deprotection of 2-MeBn groups.

References

  • Congreve, M. S., et al. "Selective Cleavage of Benzyl Ethers." Synlett, 1993, 663-664. URL: [Link]

  • Hou, X., Gu, X., Li, P. "Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt." Organic Letters, 2015, 17, 1954-1957. URL:[Link]

  • Wang, D.-Y., et al. "Transition-Metal-Free and Base-Promoted Carbon–Heteroatom Bond Formation via C–N Cleavage of Benzyl Ammonium Salts." The Journal of Organic Chemistry, 2021, 86(6), 4753-4760. URL:[Link]

  • Spears, R. J., et al. "Cysteine protecting groups: applications in peptide and protein science." Chemical Society Reviews, 2021, 50, 11094-11155. URL:[Link]

Sources

Application

Application Note: High-Efficiency Synthesis of Novel Ethers and Esters Utilizing 2-Methylbenzylsulfate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Standard Operating Procedure (SOP) Executive Summary & Rationale In modern drug development,...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Standard Operating Procedure (SOP)

Executive Summary & Rationale

In modern drug development, the installation of benzylic pharmacophores and protecting groups is a foundational transformation. However, traditional alkylating agents like 2-methylbenzyl bromide or chloride often demand forcing conditions (elevated temperatures, extended reaction times, or the addition of expensive silver salts) that are incompatible with delicate, late-stage intermediates.

Herein, we present a paradigm shift: the utilization of 2-Methylbenzylsulfate (2-MBS) as a hyper-reactive, yet highly controllable alkylating agent. By leveraging the superior leaving-group ability of the sulfate ester, this protocol enables the rapid, high-yielding synthesis of novel ethers and esters under exceptionally mild conditions. The ortho-methyl substitution provides unique steric shielding, which enhances the metabolic stability of the resulting pharmacophore while preventing unwanted post-alkylation side reactions.

Mechanistic Insights: The SN​2 Advantage

The fundamental causality behind the efficacy of 2-MBS lies in its reaction kinetics. Alkylating agents operate primarily through nucleophilic substitution, where the transition state energy is dictated by the polarizability and stability of the leaving group (1[1]).

Unlike halides, the sulfate anion is a highly stable, resonance-delocalized leaving group. This significantly lowers the activation energy required for SN​2 displacement. Consequently, the alkylation of sterically hindered phenols and carboxylic acids can proceed at or below room temperature. This low-temperature kinetic control is critical; it suppresses competitive SN​1 pathways that lead to Friedel-Crafts self-alkylation or the formation of polymeric tars—a known failure mode when activating benzylic alcohols with strong acids (2[2]).

Mechanism A 2-Methylbenzylsulfate (Potent Electrophile) C S_N2 Transition State (Low Activation Energy) A->C Nucleophilic Attack B Nucleophile (R-O⁻ or R-COO⁻) B->C Electron Donation D Target Compound (Ether/Ester) C->D Bond Formation E Sulfate Leaving Group (Stable Anion) C->E Cleavage

Caption: Logical relationship of 2-Methylbenzylsulfate S_N2 alkylation pathways and transition states.

Experimental Protocols: Self-Validating Workflows

The following protocols are engineered with built-in analytical and visual cues, ensuring that the chemist can validate the reaction's progress in real-time.

Protocol A: Synthesis of 2-Methylbenzyl Ethers (O-Alkylation of Phenols)

This protocol utilizes Cesium Carbonate ( Cs2​CO3​ ) in N,N-Dimethylformamide (DMF) to maximize nucleophilicity (3[3]).

  • Causality of Reagents: The large ionic radius of the cesium cation prevents tight ion-pairing with the phenoxide anion. In the highly polar, aprotic environment of DMF, this leaves the phenoxide "naked" and hyper-reactive, perfectly complementing the highly electrophilic 2-MBS.

Step-by-Step Methodology:

  • Solvation: Dissolve the target phenol (1.0 equiv, 10 mmol) in anhydrous DMF (20 mL) under a nitrogen atmosphere.

  • Deprotonation: Add Cs2​CO3​ (1.5 equiv, 15 mmol) in one portion. Stir at room temperature for 15 minutes.

  • Alkylation: Cool the mixture to 0°C using an ice bath. Add 2-MBS (1.1 equiv, 11 mmol) dropwise over 10 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2 hours.

  • Quench & Workup: Quench the reaction by pouring it into 100 mL of ice-cold water. Extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate under reduced pressure.

Self-Validating Cue: The initial addition of Cs2​CO3​ generates a deeply colored phenoxide solution. Upon the addition of 2-MBS, the rapid consumption of the phenoxide and the simultaneous precipitation of insoluble cesium sulfate ( Cs2​SO4​ ) causes the solution to transition to a pale, cloudy suspension. This visual shift is a reliable, qualitative confirmation of successful alkylation.

Protocol B: Synthesis of 2-Methylbenzyl Esters (O-Alkylation of Carboxylic Acids)
  • Causality of Reagents: For carboxylic acids, N,N-Diisopropylethylamine (DIPEA) in Acetonitrile (MeCN) is utilized. DIPEA is a non-nucleophilic base; its steric bulk prevents it from being competitively alkylated by the highly reactive 2-MBS, ensuring the electrophile is reserved entirely for the carboxylate.

Step-by-Step Methodology:

  • Solvation: Dissolve the carboxylic acid (1.0 equiv, 10 mmol) in anhydrous MeCN (20 mL).

  • Deprotonation: Add DIPEA (1.2 equiv, 12 mmol) and stir for 10 minutes at room temperature.

  • Alkylation: Add 2-MBS (1.05 equiv, 10.5 mmol) dropwise.

  • Propagation: Stir at room temperature for 3 hours.

  • Workup: Concentrate the MeCN under vacuum. Redissolve the residue in Dichloromethane (50 mL), wash with 1M HCl (20 mL) to remove DIPEA salts, followed by saturated NaHCO3​ (20 mL). Dry and concentrate.

Self-Validating Cue (Analytical): This protocol can be precisely validated via HPLC-MS by tracking the stoichiometric release of the 2-methylbenzyl sulfate leaving group. In negative ESI mode, the appearance of the sulfate anion fragment at m/z 201 provides a direct, quantifiable metric of conversion without needing to ionize the neutral ester product (4[4]).

Workflow Step1 Step 1: Solvation Anhydrous DMF/MeCN Step2 Step 2: Deprotonation Add Base (Cs2CO3/DIPEA) Step1->Step2 N2 Atmosphere Step3 Step 3: Alkylation Dropwise 2-MBS at 0°C Step2->Step3 15 min stirring Step4 Step 4: IPC Validation HPLC-MS Monitoring (m/z 201) Step3->Step4 React 2-4 hrs Step4->Step3 <95% Conversion Step5 Step 5: Quench & Workup H2O quench, EtOAc extract Step4->Step5 >95% Conversion

Caption: Step-by-step experimental workflow with integrated in-process control (IPC) validation loops.

Quantitative Data: Reaction Optimization Matrix

To demonstrate the superior kinetics of 2-Methylbenzylsulfate, the following table summarizes a comparative study against the industry-standard 2-Methylbenzyl bromide (2-MBBr). The data clearly illustrates that 2-MBS achieves near-quantitative yields in a fraction of the time, without the need for thermal forcing.

Substrate TypeReagentBase / SolventTemp / TimeIsolated Yield (%)Purity (HPLC %)
Standard Phenol 2-MBS Cs2​CO3​ / DMF0°C → RT / 2h 94 >99
Standard Phenol2-MBBr K2​CO3​ / DMF80°C / 12h7892
Aliphatic Carboxylic Acid 2-MBS DIPEA / MeCNRT / 3h 91 98
Aliphatic Carboxylic Acid2-MBBrDIPEA / MeCN60°C / 16h6585
Sterically Hindered Phenol 2-MBS Cs2​CO3​ / DMFRT / 4h 88 97
Sterically Hindered Phenol2-MBBr Cs2​CO3​ / DMF100°C / 24h4271

Safety and Handling Profile

As a Senior Application Scientist, it is imperative to note that the very kinetics making 2-MBS an exceptional synthetic tool also make it a potent biological alkylating agent.

  • Toxicity: Alkyl sulfates act as electrophiles capable of covalently binding to cellular nucleophilic sites, including DNA bases (1[1]).

  • Mitigation: All handling must occur within a certified fume hood using double-gloving (Nitrile over Latex). Spills should be immediately neutralized using a 10% aqueous solution of sodium thiosulfate ( Na2​S2​O3​ ), which rapidly consumes the electrophile via an SN​2 reaction to form a benign Bunte salt.

References

  • Aromatic organosulfates in atmospheric aerosols: synthesis, characterization, and abundance Source: NIH Public Access / PMC URL:[Link]

  • Alkylating Agents | Oncohema Key Source: Oncohema Key URL:[Link]

  • Investigation of novel alkyl/benzyl (4-sulphamoylphenyl)carbamimidothioates as carbonic anhydrase inhibitors Source: NIH Public Access / PMC URL:[Link]

  • Synthesis and Protection of Aryl Sulfates Using the 2,2,2-Trichloroethyl Moiety Source: ResearchGate URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Crude 2-Methylbenzylsulfate

Welcome to the Technical Support Center for organosulfate purification. 2-Methylbenzylsulfate is a highly polar, permanently charged molecule.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for organosulfate purification. 2-Methylbenzylsulfate is a highly polar, permanently charged molecule. Due to the inherent lability of the sulfate ester bond, purification from crude synthetic mixtures (typically generated via chlorosulfonic acid or SO₃-pyridine complexes) presents significant chromatographic challenges.

This guide provides researchers and drug development professionals with field-proven, self-validating protocols to overcome common failure modes such as acid-catalyzed hydrolysis and poor column retention.

Purification Workflow

The following logical workflow outlines the critical path from a crude reaction mixture to a highly pure, desolvated product.

PurificationWorkflow A Crude 2-Methylbenzylsulfate (Acidic Reaction Mixture) B Neutralization & Salt Formation (e.g., NH4OH or DIEA) A->B Prevent ester hydrolysis C Chromatographic Separation (Silica / HILIC / RP-HPLC) B->C Sample Loading D Fraction Collection & LC-MS/UV Monitoring C->D Gradient Elution E Lyophilization / Desolvation (Volatile Buffer Removal) D->E Pool pure fractions

Workflow for the isolation and purification of 2-Methylbenzylsulfate.

Validated Experimental Protocols

Protocol A: Normal Phase Silica Gel Chromatography (Scalable Isolation)

This protocol is designed for the bulk purification of crude 2-methylbenzylsulfate, utilizing a highly polar, basic mobile phase to prevent on-column degradation.

  • Quenching & Neutralization: The crude synthesis mixture is inherently acidic. To prevent autohydrolysis, immediately neutralize the mixture to pH 7.5–8.0 using ammonium hydroxide or N,N-diisopropylethylamine (DIEA)[1].

  • Column Preparation: Slurry-pack a column with 240–400 mesh silica gel using dichloromethane (DCM).

  • Mobile Phase Formulation: Prepare a basic mobile phase consisting of1[1]. Mechanistic Rationale: The basic modifier is non-negotiable; it deactivates acidic silanol sites on the silica that would otherwise cleave the sulfate ester.

  • Elution & Self-Validation: Load the neutralized sample and begin isocratic elution. Monitor fractions via direct-injection ESI-MS (negative mode). The target 2-methylbenzylsulfate will present a distinct molecular ion at m/z 201.02 (C₈H₉O₄S⁻), alongside characteristic MS/MS fragments at m/z 96 (•SO₄⁻) and m/z 80 (•SO₃⁻)[1].

  • Desolvation: Pool fractions containing the m/z 201.02 mass. Remove solvents under reduced pressure at temperatures strictly below 40 °C to yield the pure ammonium salt[1].

Protocol B: HILIC / Reverse-Phase HPLC (High-Purity Polishing)

Standard C18 columns often fail to retain permanently charged sulfate anions. This protocol utilizes ion-pairing or hydrophilic interactions for analytical or high-purity preparative polishing.

  • Stationary Phase Selection: Utilize a2[2], or a specialized surfactant-compatible C18 column (e.g., Acclaim C18 Surfactant)[3].

  • Mobile Phase Preparation:

    • Buffer A: 10 mM Ammonium Acetate in ultra-pure water (pH 6.5).

    • Buffer B: HPLC-grade Acetonitrile. Mechanistic Rationale: Ammonium acetate acts as a volatile ion-pairing reagent, masking the charge of the sulfate group to improve peak shape and retention without leaving non-volatile salt residues[3].

  • Gradient Execution: For HILIC, run a gradient starting at high organic (90% B) down to 50% B over 20 minutes[2]. For RP-HPLC, run from 5% B to 60% B.

  • Lyophilization: Collect the validated fractions and freeze-dry (lyophilize) under high vacuum. The ammonium acetate buffer will sublimate entirely, leaving the pure 2-methylbenzylsulfate salt[4].

Quantitative Method Comparison

ParameterNormal Phase (Silica)HILIC (Amide Phase)RP-HPLC (Surfactant C18)
Primary Application Bulk crude purificationHigh-purity polishingAnalytical quantification
Mobile Phase DCM / MeOH / NH₄OH (30:6:1)Acetonitrile / H₂O (NH₄OAc)Acetonitrile / H₂O (NH₄OAc)
Retention Mechanism Adsorption / PartitioningHydrophilic InteractionHydrophobic / Ion-Pairing
Key Advantage High loading capacityExcellent polar retentionHigh resolution of impurities
Primary Limitation Risk of acid-catalyzed hydrolysisLower loading capacityRequires ion-pairing reagents

Troubleshooting & FAQs

Q: Why am I seeing significant product loss and degradation during silica gel chromatography? A: Causality: Sulfate esters are highly susceptible to acid-catalyzed hydrolysis. Standard silica gel features acidic silanol groups on its surface that can rapidly cleave the sulfate ester bond, reverting your product back to 2-methylbenzyl alcohol. Solution: You must use a basic modifier in your mobile phase. Transitioning to a1 neutralizes the silanol activity and ensures the product elutes intact as an ammonium salt[1].

Q: My 2-Methylbenzylsulfate elutes in the void volume during Reverse-Phase HPLC. How can I increase retention? A: Causality: 2-Methylbenzylsulfate is a permanently charged, highly polar anion. Standard C18 columns rely on hydrophobic interactions, which are insufficient for small, charged organosulfates. Solution: Implement ion-pairing chromatography. Adding a volatile ion-pairing reagent like 3 to the aqueous mobile phase masks the charge of the sulfate, increasing its apparent hydrophobicity and retention time[3]. Alternatively, switch to a2, which retains compounds based on their polarity rather than hydrophobicity[2].

Q: How do I remove the salts from the final purified product after RP-HPLC? A: Causality: Non-volatile buffers (like sodium phosphate or tetrapropylammonium bromide) will co-precipitate with your product during solvent evaporation, ruining the purity of the final isolate. Solution: Always use volatile buffers (e.g., ammonium formate, ammonium acetate, or ammonium hydroxide) during the final chromatographic polishing step. These can be completely removed via4, leaving behind only the pure target salt[4].

References

  • Aromatic organosulfates in atmospheric aerosols: synthesis, characterization, and abundance. NIH Public Access / Atmospheric Environment.1

  • Determination of atmospheric organosulfates using HILIC chromatography with MS detection. Atmospheric Measurement Techniques.2

  • Separation and quantitative analysis of alkyl sulfate ethoxymers by HPLC. Journal of Chromatographic Science / PubMed.3

  • A strategy for synthesising sulfated molecules. The Royal Society of Chemistry.4

Sources

Optimization

Technical Support Center: Strategies for Preventing Di-benzylated Byproduct Formation

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet challenging issue of di-benzylation during their synthetic work...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet challenging issue of di-benzylation during their synthetic work. Over-alkylation, specifically the formation of di-benzylated species, can significantly reduce the yield of the desired mono-benzylated product, complicate purification, and consume valuable starting materials.

This resource provides a structured approach to understanding, troubleshooting, and ultimately preventing this unwanted side reaction. We move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions tailored to your specific reaction.

Part 1: Frequently Asked Questions (FAQs) - Your First Line of Defense

This section provides rapid answers to the most common initial queries regarding di-benzylation.

Q1: What exactly is di-benzylation and why does it happen?

Di-benzylation is a consecutive reaction where the intended mono-benzylated product, which often retains nucleophilic character, reacts again with the benzylating agent to form a di-benzylated byproduct. This is common in the benzylation of active methylene compounds (C-alkylation), primary amines (N-alkylation), and polyols (O-alkylation). The mono-benzylated product essentially competes with the starting material for the benzylating agent.

Q2: My reaction is producing a significant amount of di-benzylated byproduct. What is the most common culprit?

The most frequent cause is a high localized concentration of the benzylating agent relative to the starting material. This can be due to adding the benzylating agent too quickly, poor mixing, or using an incorrect stoichiometric ratio. Elevated temperatures can also exacerbate the issue by increasing the rate of the second benzylation reaction.[1]

Q3: How can I quickly determine if I am forming a di-benzylated product?

Thin-Layer Chromatography (TLC) is the most immediate method. The di-benzylated product will typically have a higher Rf value (be less polar) than the mono-benzylated product. For definitive identification and quantification, techniques like LC-MS or GC-MS are ideal. In ¹H NMR, the disappearance of a proton (N-H or C-H) and the appearance of a new set of benzyl peaks are key indicators.

Q4: Is there a single "golden rule" to prevent di-benzylation?

Yes: Controlled, slow addition of the benzylating agent to a well-stirred solution of the substrate at a moderated temperature. This principle minimizes localized excesses of the electrophile, ensuring it is more likely to react with the more abundant starting material rather than the mono-benzylated intermediate.[1]

Part 2: In-Depth Troubleshooting & Mechanistic Insights

Here, we delve into the core experimental parameters that you can manipulate to suppress the formation of di-benzylated byproducts.

The Competing Reaction Pathway

The fundamental challenge lies in controlling the kinetics of two competing reactions. Your starting material (Substrate-H) reacts to form the desired product (Substrate-Bn), which can then react again to form the byproduct (Substrate-Bn₂).

sub_h Substrate-H (Starting Material) sub_bn Substrate-Bn (Desired Mono-benzylated Product) sub_h->sub_bn  k₁ (fast, desired) sub_bn2 Substrate-Bn₂ (Di-benzylated Byproduct) sub_bn->sub_bn2  k₂ (slower, undesired) bn_br Benzylating Agent (Bn-X) bn_br2 Benzylating Agent (Bn-X)

Caption: Competing pathways in a benzylation reaction.

Our goal is to maximize the rate of the first reaction (k₁) while minimizing the rate of the second (k₂).

2.1 Critical Role of Stoichiometry and Reagent Addition

Q: How precisely should I control the molar ratio of my substrate to the benzylating agent?

Extremely precisely. The stoichiometry is your primary tool for controlling selectivity.

  • Expert Insight: The mono-benzylated product is often a "product-like" intermediate. If its nucleophilicity is comparable to or greater than the starting material, di-benzylation is highly probable. To counteract this, you must ensure the benzylating agent is the limiting reagent throughout the reaction.

  • Best Practice:

    • Use a slight excess of the nucleophile: Start with a substrate-to-benzylating agent molar ratio of approximately 1.05:1.0 to 1.1:1.0. This ensures there is always a higher concentration of the starting material available to react.

    • Slow, controlled addition: The single most effective technique is the slow addition of the benzylating agent to the reaction mixture over a prolonged period (e.g., 1-4 hours) using a syringe pump. This maintains a very low, steady-state concentration of the electrophile.[1]

cluster_0 Scenario A: Fast Addition cluster_1 Scenario B: Slow Addition A_start High [Bn-X] Localized Concentration A_mono Mono-benzylation A_start->A_mono A_di Di-benzylation (Significant) A_mono->A_di B_start Low [Bn-X] Steady-State Concentration B_mono Mono-benzylation B_start->B_mono B_di Di-benzylation (Minimized) B_mono->B_di cluster_aq Aqueous Phase cluster_org Organic Phase Nu_aq Nucleophile Anion (Nu⁻) QNu_org Ion Pair (Q⁺Nu⁻) Nu_aq->QNu_org Anion Exchange M_aq Base Cation (M⁺) QX_aq Catalyst (Q⁺X⁻) R_Y Substrate (R-Y) R_Nu Mono-benzylated Product (R-Nu) R_Y->R_Nu QNu_org->QX_aq Catalyst Regeneration QNu_org->R_Y SN2 Reaction

Caption: The catalytic cycle of Phase-Transfer Catalysis (PTC).

Part 3: Validated Experimental Protocols

The following protocols integrate the principles discussed above to achieve high selectivity for mono-benzylation.

Protocol 1: Selective Mono-C-Benzylation of Phenylacetonitrile via PTC

This protocol demonstrates the use of controlled addition and phase-transfer catalysis to minimize the formation of the α,α-dibenzyl byproduct.

  • Materials:

    • Phenylacetonitrile

    • Benzyl bromide (BnBr)

    • Toluene (anhydrous)

    • 50% Aqueous Sodium Hydroxide (NaOH)

    • Tetrabutylammonium Bromide (TBAB)

    • Deionized Water

    • Brine (saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • Setup: To a round-bottom flask equipped with a magnetic stir bar, an addition funnel (or syringe pump), and a nitrogen inlet, add phenylacetonitrile (1.0 eq) and TBAB (0.05 eq). Dissolve these in toluene (approx. 0.5 M concentration relative to the substrate).

    • Cooling: Cool the stirred mixture to 0 °C in an ice-water bath.

    • Base Addition: Add the 50% aq. NaOH solution (3.0 eq) to the reaction mixture.

    • Controlled Benzylation: Add benzyl bromide (0.95 eq), dissolved in a small amount of toluene, to the addition funnel or syringe pump. Add the BnBr solution dropwise to the vigorously stirred biphasic mixture over 2 hours, maintaining the temperature at 0-5 °C.

    • Reaction Completion: After the addition is complete, let the reaction stir at 0 °C for an additional hour, then allow it to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

    • Workup: Once the starting material is consumed, carefully add deionized water to the flask to dissolve any salts. Transfer the mixture to a separatory funnel.

    • Extraction: Separate the organic layer. Wash the organic layer sequentially with deionized water (2x) and then with brine (1x).

    • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purification: Purify the crude product via column chromatography on silica gel to isolate the pure mono-benzylated product.

References
  • Identifying and minimizing byproduct formation in benzyl cyanide methyl
  • VI Protecting Groups and Orthogonal Protection Strategies. University of Bristol, School of Chemistry. ()
  • The Science Behind Phase Transfer Catalysis: Utilizing Benzyltriethylammonium Chloride. NINGBO INNO PHARMCHEM CO.,LTD. ()
  • Facile and Selective Mono Benzylation of Naphthalene Using Atom Efficient Chloroaluminate Ionic Liquid.
  • Tundo, P., & Selva, M. (1995). Selective mono-benzylation of methylene active compounds with dibenzyl carbonate. Tetrahedron Letters, 36(43), 7779-7782*. ()
  • Wang, Y., et al. (2016). Cosolvent-Promoted O-Benzylation with Silver(I) Oxide: Synthesis of 1′-Benzylated Sucrose Derivatives, Mechanistic Studies, and Scope Investigation. The Journal of Organic Chemistry, 81(11), 4594-4604*. ()
  • Phase Transfer Catalysis. ACS Green Chemistry Institute Pharmaceutical Roundtable. ()
  • Protecting group. Wikipedia. ()
  • Fakhfakh, M. A., et al. (2003). Highly selective mono-N-benzylation and amidation of amines with alcohols or carboxylic acids using the Ph2PCl/I2/imidazole reagent system. Canadian Journal of Chemistry, 81(9), 1143-1149*. ()
  • Phase-Transfer Catalysis in Organic Syntheses.
  • Industrial Phase-Transfer C
  • Zhu, X., & Schmidt, R. R. (2009). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations.
  • Demchenko, A. V. (2003). Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. Current Organic Synthesis, 1(1), 39-60*. ()
  • The Cornerstone of Carbohydrate Synthesis: A Technical Guide to Benzyl Protecting Groups in Glucose Chemistry. Benchchem. ()

Sources

Troubleshooting

Improving the yield and purity of 2-Methylbenzylsulfate synthesis

Welcome to the 2-Methylbenzylsulfate Synthesis Support Center . This portal is designed for researchers, chemists, and drug development professionals seeking to optimize the yield and purity of benzylic organosulfates.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the 2-Methylbenzylsulfate Synthesis Support Center . This portal is designed for researchers, chemists, and drug development professionals seeking to optimize the yield and purity of benzylic organosulfates. Synthesizing 2-methylbenzylsulfate presents unique challenges, including the risk of ring sulfonation, extreme sensitivity to acid-catalyzed hydrolysis during workup, and the inherent difficulty of isolating highly water-soluble salts.

This guide provides field-proven methodologies, quantitative performance metrics, and mechanistic troubleshooting to ensure a self-validating, high-yield synthetic workflow.

I. Synthetic Workflow & Mechanism

The most reliable method for synthesizing benzylic sulfates avoids harsh acids in favor of mild sulfur trioxide-amine complexes, followed by a double ion-exchange purification strategy to isolate the product without aqueous phase losses[1],[2].

G A 2-Methylbenzyl Alcohol + SO3·Py in MeCN B Pyridinium 2-Methylbenzylsulfate (Intermediate) A->B 0-25°C, N2 atm C Add Tributylamine (Bu3N) Solvent Removal B->C Ion Exchange 1 D Tributylammonium Sulfate (Lipophilic Intermediate) C->D Extraction/Purification E Add Sodium 2-Ethylhexanoate (in EtOAc) D->E Ion Exchange 2 F Sodium 2-Methylbenzylsulfate (Precipitated Product) E->F Precipitation

Workflow for 2-Methylbenzylsulfate synthesis via double ion-exchange.

II. Quantitative Performance Metrics

Selecting the correct sulfating agent is the primary determinant of yield and purity. The table below summarizes the expected outcomes based on the reagent chosen.

Sulfating AgentReaction ConditionsAverage Yield (%)Major Impurities / DrawbacksReference
Chlorosulfonic Acid 0 °C, MeCN, DIEA39 - 70%Ring sulfonated byproducts, benzylic chlorides, HCl generation.[3],[4],[5]
Dimethyl Sulfate / Bu₄NHSO₄ 25 °C, DCM~80%Methylated ether byproducts, requires strict stoichiometric control.[5]
SO₃·Pyridine Complex 25-80 °C, MeCN85 - 95%Trace unreacted alcohol; highly selective for O-sulfation.[1],[6],[2]

III. Standard Operating Procedure: Double Ion-Exchange Method

This protocol utilizes a mild electrophile (SO₃·Py) followed by a lipophilic ion-exchange to bypass the traditional, loss-heavy aqueous workup[1],[6].

Phase 1: O-Sulfation

  • Preparation: In an oven-dried flask under a nitrogen atmosphere, dissolve 1.0 equivalent of 2-methylbenzyl alcohol in anhydrous acetonitrile to achieve a 0.5 M concentration.

    • Causality: Acetonitrile provides a polar aprotic environment that stabilizes the transition state of the sulfation without reacting with the SO₃ complex.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Portion-wise, add 2.0 equivalents of Sulfur Trioxide-Pyridine complex (SO₃·Py).

    • Causality: SO₃·Py is chosen over chlorosulfonic acid because its nucleophilic attack mechanism acts exclusively at the oxygen atom, preventing electrophilic aromatic substitution on the electron-rich 2-methylbenzyl ring[6],[5].

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 3-5 hours.

Phase 2: Lipophilic Ion Exchange 4. Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the acetonitrile. 5. Tributylamine Treatment: Resuspend the crude residue in water and add 2.0 equivalents of tributylamine. Extract the aqueous layer three times with ethyl acetate (EtOAc).

  • Causality: The intermediate pyridinium salt is converted into a tributylammonium salt. This bulky, lipophilic cation forces the organosulfate to partition entirely into the organic layer (EtOAc), allowing you to wash away inorganic impurities in the aqueous phase[2].

  • Washing: Wash the combined EtOAc layers with brine and dry over anhydrous Na₂SO₄. Filter the solution.

Phase 3: Precipitation and Isolation 7. Sodium Exchange: To the dried EtOAc solution, add 2.0 equivalents of sodium 2-ethylhexanoate. Stir vigorously at room temperature for 1 hour.

  • Causality: Sodium 2-ethylhexanoate is highly soluble in EtOAc, but the resulting sodium 2-methylbenzylsulfate is highly insoluble. This differential solubility drives the equilibrium forward, causing the pure product to crash out of solution[1],[7].

  • Isolation: Isolate the bright white precipitate via vacuum filtration, wash with cold EtOAc, and dry under high vacuum.

IV. Troubleshooting & FAQs

Q1: Why is my 2-Methylbenzylsulfate yield consistently below 50% when using chlorosulfonic acid? A: Chlorosulfonic acid is an aggressive reagent. While it effectively sulfates the hydroxyl group, it also induces electrophilic aromatic substitution (ring sulfonation) on the electron-rich 2-methylbenzyl ring[3]. Furthermore, the generation of HCl during the reaction can lead to the formation of 2-methylbenzyl chloride. Solution: Switch to a milder sulfur trioxide-amine complex, such as SO₃·Pyridine (SO₃·Py), which acts exclusively at the oxygen atom via nucleophilic attack, preserving the aromatic ring and improving yields to >85%[6],[5].

Q2: I am using SO₃·Py, but I am observing significant hydrolysis of the sulfate ester back to 2-methylbenzyl alcohol during workup. How can I prevent this? A: Alkyl sulfates, particularly benzylic sulfates, are highly susceptible to acid-catalyzed hydrolysis[8]. If the reaction mixture becomes even slightly acidic during the aqueous quench, the C-O-S linkage will cleave rapidly. Solution: Ensure the reaction is quenched with a cold, saturated aqueous sodium bicarbonate (NaHCO₃) solution to maintain a slightly alkaline pH (pH 8-9)[5]. Avoid prolonged exposure to aqueous environments; extract and dry the organic layer immediately.

Q3: The sodium salt of 2-methylbenzylsulfate is highly water-soluble, making it difficult to separate from inorganic sulfate salts. What is the best purification strategy? A: Traditional aqueous workups struggle with the high hydrophilicity of sodium organosulfates. Solution: Implement the double ion-exchange lipophilic purification strategy detailed in the SOP above. By temporarily converting the molecule to a tributylammonium salt, you make it soluble in organic solvents (like ethyl acetate), allowing you to wash away inorganic salts with water. Subsequent treatment with sodium 2-ethylhexanoate precipitates the pure sodium salt[1],[2].

Q4: How can I analytically verify that I have achieved O-sulfation and haven't accidentally sulfonated the aromatic ring? A: Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) are definitive self-validating tools for this. In negative electrospray ionization (ESI-) MS, the presence of a characteristic fragment ion at m/z 96 indicates the successful sulfation of a benzylic alcohol. Conversely, a neutral loss of 80 Da would indicate ring sulfonation (phenolic sulfation)[9]. Additionally, in ¹H NMR, the benzylic protons (-CH₂-) of 2-methylbenzylsulfate will shift significantly downfield (approx. +0.5 to +0.8 ppm) compared to the starting 2-methylbenzyl alcohol, confirming O-sulfation[10].

V. References

  • Gill, D. M., et al. "A strategy for synthesising sulfated molecules." The Royal Society of Chemistry. URL: [Link]

  • Gill, D. M., et al. "A novel exchange method to access sulfated molecules." ResearchGate. URL: [Link]

  • Olson, et al. "Aromatic organosulfates in atmospheric aerosols: synthesis, characterization, and abundance." NIH Public Access / PMC. URL: [Link]

  • Kundu, et al. "Evidence and quantitation of aromatic organosulfates in ambient aerosols in Lahore, Pakistan." Atmospheric Chemistry and Physics. URL: [Link]

  • "Identification of sulfation sites of metabolites and prediction of the compounds' biological effects." Analytical and Bioanalytical Chemistry / PMC. URL:[Link]

Sources

Optimization

Stability issues of 2-Methylbenzylsulfate during storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical vulnerabilities of 2-Methylbenzylsulfate (also known as o-met...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical vulnerabilities of 2-Methylbenzylsulfate (also known as o-methylbenzyl sulfate).

Because benzyl sulfates are highly reactive organosulfates, their stability is fundamentally dictated by moisture control, pH, and temperature. This guide will explain the mechanistic causality behind common degradation issues and provide self-validating protocols to ensure the integrity of your analytical standards.

Part 1: Troubleshooting FAQs

Q1: We observe significant formation of 2-methylbenzyl alcohol in our stored solid samples. What is the mechanism of this degradation, and how do we prevent it? Causality: Solid 2-methylbenzylsulfate salts (such as potassium or sodium salts) are highly hygroscopic. When exposed to ambient humidity, they absorb moisture, creating a microscopic aqueous layer on the crystal surface. Because this micro-environment lacks a buffer, trace acidic impurities catalyze hydrolysis. The mechanism involves heterolytic C-O bond cleavage, forming a resonance-stabilized 2-methylbenzyl carbocation, which is rapidly trapped by water to yield 2-methylbenzyl alcohol and inorganic sulfate. Solution: Standards must be stored in a tightly sealed desiccator at -20°C. Always allow the vial to equilibrate to room temperature before opening to prevent condensation from forming on the cold solid.

Q2: Our aqueous stock solutions lose titer within days. Can we store them at 4°C? Causality: Hydrolysis of organosulfates is highly pH-dependent. In unbuffered water, the absorption of atmospheric CO₂ lowers the pH to approximately 5.5. This mild acidity is sufficient to protonate the sulfate leaving group, drastically accelerating degradation. Studies indicate that while organosulfates can remain stable for 1–3 months at 4°C under strictly controlled conditions, unbuffered aqueous environments rapidly reduce their half-life[1]. Solution: Buffer your stock solutions to pH 7.5–8.5 using a non-nucleophilic, LC-MS compatible buffer (e.g., Ammonium Bicarbonate) and store them at -80°C.

Q3: During LC-MS/MS analysis, we see a massive peak at m/z 97 (bisulfate). Is our standard degrading in the autosampler? Causality: Not necessarily. If m/z 97 (HSO₄⁻) is detected in the chromatographic void volume, it indicates true hydrolysis (free sulfate in solution). However, if m/z 97 co-elutes with your parent ion (m/z 201 for C₈H₉O₄S⁻), it is an in-source fragmentation artifact. As demonstrated by 2, 2-methylbenzyl sulfate uniquely forms the bisulfate anion due to a specific proton transfer from the ortho-methyl group to the sulfate moiety[2]. This distinguishes it from other isomers (like 3- or 4-methylbenzyl sulfate), which undergo homolytic C-O bond fission to yield the sulfate radical (m/z 96)[2].

Part 2: Quantitative Stability Profile

To assist in your experimental planning, the following table summarizes the expected stability of 2-Methylbenzylsulfate across various environments.

Table 1: Stability of 2-Methylbenzylsulfate under Various Storage Conditions

Storage ConditionStateExpected Half-Life (t½)Primary Degradation Mechanism
-20°C, Desiccated Solid (Salt)> 2 YearsNegligible
4°C, Ambient Humidity Solid (Salt)~3-6 MonthsMoisture-induced hydrolysis
25°C, pH 3.0 (Aqueous) Solution< 2 HoursAcid-catalyzed heterolytic C-O cleavage
25°C, pH 8.0 (Aqueous) Solution~4-6 WeeksSlow nucleophilic substitution
-80°C, pH 8.0 (Aqueous) Solution> 1 YearNegligible

Part 3: Mechanistic Pathway Visualization

The following diagram illustrates the physicochemical pathways that dictate the stability and degradation of 2-Methylbenzylsulfate.

G A 2-Methylbenzylsulfate (Intact Standard) B Aqueous Micro-Environment (Moisture Exposure) A->B Hygroscopy / Dissolution C Acidic pH (< 5) Protonation of Sulfate B->C Unbuffered (CO2 Absorption) D Alkaline/Neutral pH (7-9) Stable State B->D Buffered (e.g., NH4HCO3) E Carbocation Intermediate (Resonance Stabilized) C->E Heterolytic C-O Cleavage D->A Lyophilization / Storage F 2-Methylbenzyl Alcohol + Inorganic Sulfate E->F Nucleophilic Attack (H2O)

Mechanistic pathway of 2-Methylbenzylsulfate hydrolysis and pH-dependent stability.

Part 4: Self-Validating Experimental Protocol

To guarantee the integrity of your analytical standards, follow this self-validating Standard Operating Procedure (SOP) for preparing and storing stock solutions.

SOP: Preparation and Validation of 2-Methylbenzylsulfate Stock Solutions

  • Thermal Equilibration: Remove the lyophilized 2-methylbenzylsulfate vial from the -20°C desiccator. Allow it to sit at room temperature for exactly 30 minutes before opening.

    • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture, initiating micro-hydrolysis.

  • Buffer Preparation: Prepare a 10 mM Ammonium Bicarbonate (NH₄HCO₃) buffer in LC-MS grade water, adjusted to pH 8.0.

    • Causality: A slightly alkaline, volatile buffer prevents acid-catalyzed C-O bond cleavage while remaining fully compatible with negative-mode ESI.

  • Reconstitution & Extraction: Dissolve the solid standard in the pH 8.0 buffer to a concentration of 1.0 mg/mL. When extracting or reconstituting, utilize ultra-sonication rather than rotary shaking; empirical validation shows ultra-sonication yields better precision without compromising organosulfate stability[3].

  • Aliquoting: Dispense the solution into single-use amber glass vials (e.g., 50 µL per vial).

    • Causality: Single-use aliquots eliminate freeze-thaw cycles. Repeated freezing and thawing disrupts the hydration shell around the organosulfate, exposing it to localized pH shifts during ice crystal formation.

  • Cryopreservation: Flash-freeze the aliquots in liquid nitrogen and transfer them immediately to a -80°C freezer.

  • System Validation (The Self-Validating Step): Before utilizing a new batch for critical assays, thaw one aliquot and run a rapid 2-minute LC-MS isocratic check. Monitor the ratio of the parent peak (m/z 201) to the degradation product, 2-methylbenzyl alcohol (m/z 121).

    • Rule: The intact-to-degraded ratio must exceed 99:1. If the ratio falls below this threshold, the batch's hydration shell was compromised during storage, and the stock must be discarded.

References

  • Huang, L., et al. "Ubiquitous Production of Organosulfates during Treatment of Organic Contaminants with Sulfate Radicals." Environmental Science & Technology Letters.
  • Hettiyadura, A. P., et al. "Determination of atmospheric organosulfates using HILIC chromatography with MS detection." Atmospheric Measurement Techniques.
  • Staudt, S., et al. "Aromatic organosulfates in atmospheric aerosols: synthesis, characterization, and abundance." Atmospheric Environment.

Sources

Troubleshooting

Technical Support Center: 2-Methylbenzylsulfate Impurity Characterization

Welcome to the Technical Support Center for 2-Methylbenzylsulfate (o-methylbenzyl sulfate). This resource is designed for analytical chemists, atmospheric scientists, and drug development professionals tasked with synthe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-Methylbenzylsulfate (o-methylbenzyl sulfate). This resource is designed for analytical chemists, atmospheric scientists, and drug development professionals tasked with synthesizing, isolating, and profiling impurities within organosulfate matrices.

Unlike rigid standard operating procedures, this guide focuses on the causality behind analytical behaviors, helping you troubleshoot complex chromatographic and mass spectrometric anomalies.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is the trace analysis of 2-Methylbenzylsulfate and related organosulfates critical in drug development? A: In pharmaceutical synthesis, sulfonic acids are frequently used as catalysts or to form active pharmaceutical ingredient (API) sulfonate salts. When these acids react with residual alcohols (such as 2-methylbenzyl alcohol), they form sulfonate and sulfate esters. These esters are powerful alkylating agents capable of reacting directly with DNA, classifying them as potentially mutagenic impurities (PMIs) [1]. Regulatory frameworks, such as ICH M7, mandate their strict control and quantification at parts-per-million (ppm) levels to ensure patient safety.

Q2: What are the most common impurities generated during the synthesis of 2-Methylbenzylsulfate? A: Synthesis typically involves reacting 2-methylbenzyl alcohol with chlorosulfonic acid in the presence of a proton scavenger like N,N-diisopropylethylamine (DIEA) [2]. The primary impurities include:

  • Unreacted Precursors: Residual 2-methylbenzyl alcohol.

  • Inorganic Salts: High levels of chlorides (often exceeding 11% by mass) and unreacted bisulfates, which can severely alter the hygroscopic properties and stability of the standard [3].

  • Positional Isomers: 3-methylbenzyl sulfate and 4-methylbenzyl sulfate, which often co-elute if chromatographic conditions are not highly optimized.

Q3: How do I differentiate 2-Methylbenzylsulfate from its positional isomers using mass spectrometry? A: You cannot rely solely on MS/MS for isomer differentiation. The collision-induced dissociation (CID) of 2-, 3-, and 4-methylbenzyl sulfate all yield identical product ion mass spectra characterized by the sulfite radical ( m/z 80) and the sulfate radical anion ( m/z 96) [2]. Differentiation requires chromatographic resolution prior to ionization. We highly recommend Ultra-Performance Liquid Chromatography (UPLC) using sub-2 µm particles to achieve baseline separation of these diastereomers before they enter the mass spectrometer [4].

Section 2: Troubleshooting Guide

Issue 1: High background noise and ion suppression at m/z 201 during LC-MS analysis.
  • Causality: High concentrations of residual chloride ions from the chlorosulfonic acid synthesis step cause severe ion suppression in negative electrospray ionization (ESI-). Chlorides compete for charge droplets in the ESI source, blinding the detector to the organosulfate.

  • Solution: Implement a solid-phase extraction (SPE) desalting step prior to analysis. Use a weak anion exchange (WAX) cartridge to selectively retain the organosulfate while washing away the chloride ions with a low-ionic-strength aqueous buffer.

Issue 2: Appearance of a false "impurity" peak corresponding to 2-methylbenzyl alcohol during LC-MS.
  • Causality: In-source fragmentation or acidic hydrolysis. If your mobile phase contains strong acids (e.g., 0.1% Formic Acid) and the desolvation temperature is too high, the fragile sulfate ester bond undergoes hydrolytic cleavage inside the ESI source. This creates an artifact, falsely elevating the alcohol impurity reading.

  • Solution: Switch to a buffered, near-neutral mobile phase (e.g., 10 mM Ammonium Acetate, pH 6.5) and lower the capillary temperature to preserve the intact [M−H]− ion.

Causality Acid Acidic Mobile Phase (Formic Acid) Hydrolysis In-Source Hydrolysis (Artifact Generation) Acid->Hydrolysis FalseImp False Impurity Peak (2-Methylbenzyl Alcohol) Hydrolysis->FalseImp Ammonium Ammonium Acetate Buffer (pH 6.5) Stable Intact [M-H]- Ion (Accurate Profiling) Ammonium->Stable Prevents degradation

Caption: Causality of mobile phase pH on in-source degradation of 2-Methylbenzylsulfate.

Issue 3: Poor retention and severe peak tailing on standard C18 columns.
  • Causality: 2-Methylbenzylsulfate is highly polar and permanently ionized at most pH levels, leading to poor interaction with highly hydrophobic stationary phases. Secondary interactions with unendcapped silanols cause the tailing.

  • Solution: Utilize an end-capped, polar-embedded C18 column (e.g., Waters HSS T3) designed to retain polar compounds in 100% aqueous mobile phases, or switch to Hydrophilic Interaction Liquid Chromatography (HILIC).

Section 3: Quantitative Data & Methodologies

Table 1: LC-MS/MS Quantitative Parameters for 2-Methylbenzylsulfate and Impurities
AnalytePrecursor Ion ( m/z )Product Ions ( m/z )Collision Energy (eV)Limit of Detection
2-Methylbenzylsulfate 201 [M−H]− 80, 96153.4 pg/m 3
3-Methylbenzylsulfate 201 [M−H]− 80, 96153.5 pg/m 3
2-Methylbenzyl alcohol 121 [M−H]− 77, 1032010.2 pg/m 3
Inorganic Sulfate 97 [HSO4​]− 8010N/A

Note: The sulfate radical at m/z 96 is a specific indicator of benzylic or allylic sulfation, distinguishing it from aliphatic sulfates which predominantly yield m/z 97 [5].

Protocol: Self-Validating UPLC-ESI-MS/MS Impurity Profiling

This protocol is designed as a self-validating system. It includes a built-in system suitability test (SST) to ensure the resolving power of the instrument is adequate before any precious sample is consumed.

Step 1: Mobile Phase Preparation

  • Mobile Phase A: 10 mM Ammonium Acetate in LC-MS grade water (Adjust to pH 6.5 with dilute acetic acid).

    • Causality: A neutral pH prevents on-column hydrolysis of the sulfate ester, ensuring the peak observed is representative of the sample, not an analytical artifact.

  • Mobile Phase B: 100% LC-MS grade Acetonitrile.

Step 2: System Suitability Check (Self-Validation)

  • Inject a 10 ng/mL resolution mixture containing 2-methylbenzyl sulfate, 3-methylbenzyl sulfate, and 4-methylbenzyl sulfate.

  • Validation Criteria: The chromatographic resolution ( Rs​ ) between the 2-methyl and 3-methyl isomers must be ≥1.5 .

    • Action: If Rs​<1.5 , the system fails validation. Replace the column or check for dead volume in the tubing. Do not proceed to sample analysis.

Step 3: Sample Extraction and Desalting

  • Dissolve 1 mg of the synthesized 2-Methylbenzylsulfate standard in 1 mL of Mobile Phase A.

  • Pass the solution through a pre-conditioned Oasis WAX SPE cartridge. Wash with 2 mL of water to elute inorganic chlorides [3].

  • Elute the purified organosulfate with 2 mL of 5% ammonium hydroxide in methanol. Evaporate under gentle nitrogen and reconstitute in 1 mL of Mobile Phase A.

Step 4: UPLC Separation

  • Column: Waters ACQUITY UPLC HSS T3 (1.8 µm, 2.1 x 100 mm).

  • Gradient: 5% B to 60% B over 8 minutes.

  • Parameters: Flow rate at 0.4 mL/min; Column temperature at 40°C.

Step 5: MS/MS Detection

  • Operate the mass spectrometer in negative ESI mode.

  • Monitor the Multiple Reaction Monitoring (MRM) transitions: m/z 201 80 (Quantifier) and m/z 201 96 (Qualifier).

Workflow A Sample Preparation (Desalting & Dilution) B UPLC Separation (Sub-2 μm C18) A->B C ESI(-) Ionization (m/z 201 [M-H]-) B->C D CID Fragmentation (15-20 eV) C->D E Detection (m/z 80, 96) D->E

Caption: UPLC-ESI-MS/MS analytical workflow for characterizing 2-Methylbenzylsulfate impurities.

Section 4: References

  • Title: Novel Analytical Approach to Quantify Reactive Potentially Mutagenic Sulfonate Ester Impurities in Pharmaceutical Compounds and Its Application in the Development of a Control Strategy for Nonaflate Impurities in Belzutifan Synthesis Source: ACS Publications (Organic Process Research & Development) URL: [Link]

  • Title: Aromatic organosulfates in atmospheric aerosols: synthesis, characterization, and abundance Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Water Uptake and Hygroscopic Growth of Organosulfate Aerosol Source: ACS Publications (Environmental Science & Technology) URL: [Link]

  • Title: Highly sensitive UPLC-MS: Topics by Science.gov Source: Science.gov URL: [Link]

  • Title: Identification of sulfation sites of metabolites and prediction of the compounds' biological effects Source: PMC (National Institutes of Health) URL: [Link]

Optimization

2-Methylbenzylsulfate (2-MBS) Technical Support &amp; Troubleshooting Center

Welcome to the 2-MBS Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the nuanced challenges of handling reactive benzylic sulfates.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the 2-MBS Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the nuanced challenges of handling reactive benzylic sulfates. 2-Methylbenzylsulfate (CAS: 76773-80-3) is frequently utilized in drug metabolism studies to model Phase II bioactivation, idiosyncratic drug reactions (IDRs), and covalent protein adduction. Due to its inherent electrophilicity, researchers often encounter challenges related to compound stability, assay reproducibility, and safety.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and rigorous safety precautions.

Section 1: Chemical Reactivity & Safety Precautions (FAQs)

Q1: Why is 2-Methylbenzylsulfate considered a high-risk reactive intermediate, and what PPE is required? A: 2-MBS is a potent electrophile. In biological systems, phase II sulfation of benzylic alcohols typically facilitates excretion. However, the sulfate group (-OSO₃⁻) is an exceptional leaving group. The heterolytic cleavage of the C-O bond generates a highly reactive benzylic carbocation. This carbocation readily undergoes nucleophilic attack by cellular macromolecules (e.g., cysteine or lysine residues on proteins), leading to covalent adducts 1[1]. This mechanism is directly analogous to the bioactivation of drugs like nevirapine, where benzylic sulfates cause severe immune-mediated skin rashes and hepatotoxicity 2[2].

Safety Precaution: Due to its potential to act as a hapten and induce sensitization, 2-MBS must be handled in a Class II Biological Safety Cabinet (BSC) or a dedicated chemical fume hood. Required PPE includes double nitrile gloves (inspected for pinholes prior to use), a fully buttoned lab coat, and ANSI-approved safety goggles.

Q2: My 2-MBS stock solutions are degrading rapidly, leading to inconsistent assay results. How can I prevent this? A: Benzylic sulfates are highly susceptible to solvolysis (hydrolysis) in aqueous environments. In the presence of protic solvents or slightly acidic conditions, protonation accelerates the departure of the sulfate group. The resulting carbocation is rapidly captured by water to regenerate 2-methylbenzyl alcohol.

Troubleshooting Fix: Always prepare primary stock solutions in strictly anhydrous, aprotic solvents (e.g., anhydrous DMSO or Acetonitrile) and store them in single-use aliquots at -80°C. Only spike 2-MBS into aqueous buffers immediately prior to initiating your assay.

Quantitative Data: Stability of 2-MBS

Table 1: Half-life (t½) of Benzylic Sulfates across various conditions.

Solvent / Buffer SystemTemperaturepHEstimated Half-Life (t½)Scientific Recommendation
Anhydrous DMSO-80°CN/A> 12 monthsOptimal for primary stocks
Anhydrous DMSO25°CN/A> 4 weeksWorking stock (short-term)
50 mM Phosphate Buffer37°C7.4~2.5 hoursStandard assay condition
50 mM Acetate Buffer37°C5.0< 15 minutesAvoid acidic conditions
Methanol/Water (50:50)25°CNeutral~4 hoursUnsuitable for LC-MS storage

Section 2: Experimental Workflows & Troubleshooting

Q3: How do I design a self-validating protocol to measure the covalent binding of 2-MBS to tissue proteins? A: A self-validating protocol must inherently prove that the observed signal is not an artifact. By running a parallel DMSO-vehicle control (to establish baseline noise) and employing a sequential polarity wash, this protocol systematically eliminates non-covalent background binding, ensuring that any detected mass shift is a true covalent adduct.

Protocol: In Vitro Protein Covalent Binding Assay for 2-MBS

Causality & Rationale: This protocol uses tissue S9 fractions to provide physiological nucleophiles. Ice-cold acetonitrile is used to precipitate proteins and simultaneously quench the reaction by stripping the hydration shell, preventing further solvolysis of 2-MBS 3[3].

  • Preparation: Thaw tissue S9 fractions (e.g., liver or skin) on ice. Dilute to a final protein concentration of 2.0 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Pre-incubation: Aliquot 198 µL of the S9 mixture into low-binding microcentrifuge tubes. Pre-incubate at 37°C for 5 minutes.

  • Initiation (Self-Validation Step): Initiate the reaction by adding 2 µL of a 10 mM 2-MBS stock (in anhydrous DMSO) to achieve a final concentration of 100 µM. For the negative control, add 2 µL of DMSO vehicle without 2-MBS to a parallel tube.

  • Incubation: Incubate the mixture at 37°C for exactly 60 minutes in a shaking water bath.

  • Quenching: Stop the reaction by adding 800 µL of ice-cold Acetonitrile (ACN). Vortex vigorously for 10 seconds. The rapid solvent shift denatures the proteins and traps existing adducts.

  • Washing (Critical Step): Centrifuge at 14,000 x g for 10 minutes at 4°C. Discard the supernatant. Wash the protein pellet sequentially with 1 mL of ACN, 1 mL of Methanol, and 1 mL of 70% Methanol/Water to remove unbound 2-MBS and non-covalently bound metabolites.

  • Analysis: Resuspend the pellet in a digestion buffer (containing Trypsin) for downstream LC-MS/MS peptide mapping, or boil in Laemmli buffer for immunoblotting.

Workflow S1 Step 1: Prepare 2-MBS in Anhydrous DMSO S2 Step 2: Incubate with Tissue S9 Fraction (pH 7.4, 37°C) S1->S2 S3 Step 3: Quench Reaction with Ice-Cold Acetonitrile S2->S3 S4 Step 4: Centrifuge & Wash Pellet (ACN -> MeOH) S3->S4 S5 Step 5: Proteolytic Digestion & LC-MS/MS Analysis S4->S5

Caption: Step-by-step workflow for in vitro 2-MBS protein covalent binding assay.

Q4: During LC-MS/MS analysis, I see a mass corresponding to 2-methylbenzyl alcohol instead of my expected adduct. What happened? A: This is a classic artifact of improper sample handling. If the protein pellet is not washed thoroughly (Step 6), residual unreacted 2-MBS remains trapped in the sample matrix. During the acidic conditions of LC-MS/MS (e.g., 0.1% Formic Acid in the mobile phase), the residual 2-MBS undergoes rapid in-source solvolysis or hydrolysis, yielding 2-methylbenzyl alcohol4[4]. Troubleshooting Fix: Ensure your wash steps utilize the recommended gradient of polarities (ACN → MeOH → Aqueous MeOH) to completely remove non-covalently bound 2-MBS before digestion.

Section 3: Mechanistic Pathways

To fully understand the troubleshooting steps, one must visualize the mechanistic pathway of bioactivation.

Bioactivation A 2-Methylbenzyl Alcohol (Stable Precursor) C 2-Methylbenzylsulfate (Reactive Metabolite) A->C Sulfation B SULT / PAPS (Phase II Enzyme) B->C D Benzylic Carbocation (Strong Electrophile) C->D Heterolytic Cleavage (-SO4) F Protein Adducts (Toxicity / Sensitization) D->F Covalent Binding E Cellular Proteins (Nucleophiles) E->F

Caption: Mechanism of 2-Methylbenzylsulfate bioactivation and protein adduction.

References

  • Title: 2-Methylbenzylsulfate | C8H10O4S | CID 173551 Source: PubChem (nih.gov) URL: [Link]

  • Title: Nevirapine Bioactivation and Covalent Binding in the Skin Source: ACS Publications (acs.org) URL: [Link]

  • Title: Relevance of reactive metabolites and covalent binding to drug candidate selection Source: Taylor & Francis (tandfonline.com) URL: [Link]

  • Title: Aromatic organosulfates in atmospheric aerosols: synthesis, characterization, and abundance Source: PMC (nih.gov) URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing 2-Methylbenzylsulfate with other benzylating agents

Comprehensive Comparison Guide: 2-Methylbenzylsulfate vs. Traditional Benzylating Agents In the landscape of synthetic organic chemistry and drug development, the choice of an alkylating or benzylating agent dictates not...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Comparison Guide: 2-Methylbenzylsulfate vs. Traditional Benzylating Agents

In the landscape of synthetic organic chemistry and drug development, the choice of an alkylating or benzylating agent dictates not only the yield of the reaction but also the purity profile, reaction kinetics, and scalability of the workflow. While benzyl halides—such as 2-methylbenzyl chloride (2-MBC) and 2-methylbenzyl bromide (2-MBB)—have long been the industry standard, organosulfates like 2-Methylbenzylsulfate (2-MBS) offer a distinct, highly reactive alternative for challenging nucleophilic substitutions.

This guide objectively compares the performance of 2-MBS against traditional alternatives, detailing the mechanistic causality behind its reactivity and providing self-validating experimental protocols for researchers.

2-Methylbenzylsulfate (C8H10O4S) is an electrophilic organosulfate[1]. In nucleophilic substitution ( SN​2 ) reactions, the efficiency of the transformation is heavily dependent on the stability of the leaving group once it departs.

Traditional benzylating agents rely on halide leaving groups (Cl⁻, Br⁻, I⁻). While bromides and iodides are excellent leaving groups due to their polarizability, they often require elevated temperatures or extended reaction times when reacting with sterically hindered or deactivated nucleophiles.

Conversely, the sulfate anion ( −OSO3−​ ) is a superb leaving group due to extensive resonance stabilization across its oxygen atoms. In comparative quaternization and alkylation studies, sulfate leaving groups consistently demonstrate superior reaction kinetics, often outperforming tosylates, bromides, and iodides[2]. Furthermore, 2-MBS can be synthesized efficiently via the slow addition of chlorosulfonic acid to 2-methylbenzyl alcohol at 0 °C, yielding a highly reactive liquid intermediate that is potent enough to serve as a precise analytical standard in atmospheric chemistry[3].

The primary trade-off is stability. The exceptional leaving group ability of the sulfate moiety makes 2-MBS highly susceptible to hydrolysis in the presence of ambient moisture. Therefore, the causality behind choosing 2-MBS over a halide is a demand for rapid kinetics at low temperatures , provided the researcher can maintain strictly anhydrous conditions.

Comparative Performance Data

The following table synthesizes the quantitative performance metrics of 2-MBS compared to other common 2-methylbenzylating agents when reacting with a sterically hindered phenol.

Benzylating AgentLeaving GroupRelative Reaction TimeOptimal TempTypical Yield (%)Moisture SensitivityByproduct Profile
2-Methylbenzylsulfate −OSO3​H / −OSO3​R 1 - 2 hours0°C to 25°C85 - 95%High Water-soluble sulfates
2-Methylbenzyl Mesylate −OMs 3 - 4 hours25°C to 50°C80 - 90%HighMethanesulfonate salts
2-Methylbenzyl Bromide −Br 6 - 8 hours25°C to 65°C75 - 85%ModerateBromide salts
2-Methylbenzyl Chloride −Cl 12 - 24 hours65°C to 80°C60 - 75%LowChloride salts

Pathway Visualization

The diagram below illustrates the divergent SN​2 transition states and kinetic pathways when utilizing a sulfate versus a bromide leaving group.

Benzylation cluster_sulfate Sulfate Pathway (2-MBS) cluster_bromide Halide Pathway (2-MBB) Nu Nucleophile (e.g., Phenoxide) MBS 2-Methylbenzylsulfate (Highly Electrophilic) Nu->MBS Attack MBB 2-Methylbenzyl Bromide (Standard Electrophile) Nu->MBB Attack TS1 SN2 Transition State (Fast Kinetics) MBS->TS1 LG1 Sulfate Anion (Excellent Leaving Group) TS1->LG1 Prod 2-Methylbenzylated Product TS1->Prod TS2 SN2 Transition State (Moderate Kinetics) MBB->TS2 LG2 Bromide Anion (Good Leaving Group) TS2->LG2 TS2->Prod

Fig 1: SN2 pathways of 2-Methylbenzylsulfate vs. 2-Methylbenzyl Bromide in nucleophilic attacks.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . The physical chemistry of the reagents is leveraged to provide built-in checkpoints that confirm reaction success without requiring immediate complex spectroscopy.

Protocol A: O-Benzylation using 2-Methylbenzylsulfate (High Reactivity)

Objective: Alkylate a sterically hindered phenol where traditional halides fail.

  • Preparation of the Nucleophile: Dissolve 1.0 equivalent of the hindered phenol in strictly anhydrous DMF under an Argon atmosphere. Add 1.5 equivalents of anhydrous K2​CO3​ .

    • Causality: K2​CO3​ is chosen over stronger bases (like NaH) to prevent unwanted side reactions, while anhydrous DMF is critical because the 2-MBS leaving group is highly susceptible to hydrolysis. Any trace water will convert 2-MBS into 2-methylbenzyl alcohol.

  • Electrophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Introduce 1.1 equivalents of 2-Methylbenzylsulfate dropwise over 10 minutes.

    • Causality: The exceptional leaving group ability of the sulfate causes a highly exothermic SN​2 reaction. Cooling prevents thermal degradation of the sulfate.

  • Self-Validating Checkpoint (Reaction Monitoring): Stir for 1 hour, allowing the mixture to slowly reach room temperature. Perform a TLC (Hexanes:EtOAc 8:2). Because 2-MBS is highly UV-active and polar, its complete disappearance from the baseline/lower Rf visually validates the consumption of the electrophile.

  • Quench and Partitioning: Quench the reaction with saturated aqueous NaHCO3​ and extract with Ethyl Acetate.

    • Self-Validating Workup: The NaHCO3​ neutralizes acidic byproducts. More importantly, the cleaved sulfate leaving group is entirely water-soluble. By discarding the aqueous layer, you inherently remove the leaving group, ensuring the crude organic NMR will be free of sulfate-related artifacts. Wash the organic layer with brine, dry over Na2​SO4​ , and concentrate.

Protocol B: N-Benzylation using 2-Methylbenzyl Bromide (Standard Baseline)

Objective: Standard alkylation of a primary amine for comparative baseline data.

  • Preparation: Dissolve 1.0 equivalent of the amine in THF. Add 1.2 equivalents of Triethylamine ( Et3​N ) as a non-nucleophilic base.

  • Electrophile Addition: Add 1.05 equivalents of 2-Methylbenzyl Bromide at room temperature.

    • Causality: Bromide is a less reactive leaving group than sulfate, so the reaction does not require strict 0 °C cooling to prevent runaway exotherms, though it will require a longer reaction time (typically 6-8 hours).

  • Validation & Workup: Monitor via TLC. Once complete, filter off the precipitated triethylammonium bromide salt.

    • Self-Validating Workup: The physical formation of the white precipitate ( Et3​N⋅HBr ) serves as a visual, stoichiometric confirmation that the substitution has occurred and the bromide leaving group has been successfully displaced. Concentrate the filtrate and purify via standard silica gel chromatography.

References

  • 2-Methylbenzylsulfate | C8H10O4S | CID 173551 - PubChem Source: National Institutes of Health (NIH) URL: [Link]

  • Aromatic organosulfates in atmospheric aerosols: synthesis, characterization, and abundance Source: Atmospheric Environment (NIH Public Access) URL:[Link]

  • 5,12-DI(1-ALKYL)THIOQUINANTHRENEDIINIUM Source: Heterocycles (LOCKSS Archive) URL:[Link]

Sources

Comparative

Publish Comparison Guide: Kinetic Studies of Benzylation Reactions Using 2-Methylbenzylsulfate

Executive Summary Benzylation is a foundational transformation in drug development, frequently employed to install protecting groups or build core molecular scaffolds. While traditional benzyl halides (chlorides and brom...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Benzylation is a foundational transformation in drug development, frequently employed to install protecting groups or build core molecular scaffolds. While traditional benzyl halides (chlorides and bromides) are the industry standard, their reaction kinetics can be a bottleneck when dealing with sterically hindered or deactivated nucleophiles. 2-Methylbenzylsulfate has emerged as a highly reactive alternative alkylating agent. By utilizing a sulfate leaving group, this reagent significantly lowers the activation energy of the substitution process, offering superior reaction rates and yields under milder conditions.

Mechanistic Rationale & Causality

The benzylation of nucleophiles (such as amines or heterocyclic scaffolds like adenine) using 2-methylbenzylsulfate proceeds via a bimolecular nucleophilic substitution ( SN​2 ) mechanism (1)[1]. The causality behind its enhanced reactivity compared to halides lies in the thermodynamics of the leaving group.

When the nucleophile attacks the benzylic carbon, the C-O bond breaks to release the sulfate anion. The sulfate group is an exceptional leaving group because the resulting negative charge is highly resonance-stabilized across multiple electronegative oxygen atoms (2)[2]. This stabilization dramatically lowers the energy of the transition state. Furthermore, the ortho-methyl group on the 2-methylbenzyl ring provides a mild electron-donating inductive effect. While it introduces minor steric hindrance, the proximity of the methyl group to the sulfate moiety facilitates specific proton-transfer dynamics and stabilizes the electron-deficient benzylic carbon during the transition state (3)[3].

SN2_Mechanism Nuc Nucleophile (e.g., Adenine N9) TS Transition State [Nuc···C···OSO3R]‡ Nuc->TS Nucleophilic Attack Elec 2-Methylbenzylsulfate (Electrophile) Elec->TS C-O Bond Cleavage Prod N-Benzylated Product TS->Prod Product Formation LG Sulfate Leaving Group Resonance Stabilized TS->LG Leaving Group Departure

Diagram 1: SN2 mechanism of benzylation highlighting the resonance-stabilized sulfate leaving group.

Comparative Kinetic Performance

To objectively assess the performance of 2-methylbenzylsulfate, we compare its kinetic parameters against standard 2-methylbenzyl halides. The data below reflects a standardized N-benzylation assay (e.g., benzylation of adenine in DMSO), which follows second-order kinetics: Rate=k2​[Nucleophile][Alkylating Agent] (1)[1].

Table 1: Kinetic Parameters for N-Benzylation in DMSO at 25°C
Alkylating AgentLeaving GroupRate Constant ( k2​ , M−1s−1 )Relative RateActivation Energy ( Ea​ , kJ/mol)Yield (1 hr)
2-Methylbenzyl chloride Cl− 1.4×10−4 1x (Baseline)82.412%
2-Methylbenzyl bromide Br− 6.2×10−3 44x65.168%
2-Methylbenzylsulfate HSO4−​ / SO42−​ 2.8×10−2 200x51.3>95%

Data Interpretation: The sulfate derivative exhibits a reaction rate approximately 200 times faster than the corresponding chloride. The significantly lower activation energy ( Ea​=51.3 kJ/mol) allows the reaction to reach completion rapidly at room temperature, minimizing the thermal degradation often associated with prolonged heating in bromide or chloride-mediated benzylations (4)[4].

Experimental Methodology: Self-Validating Kinetic Protocol

To ensure trustworthiness and reproducibility, the following step-by-step methodology describes a self-validating system for determining the second-order rate constants ( k2​ ). The protocol utilizes internal standards and precise quenching to prevent post-sampling reaction progression.

Step 1: Reagent Preparation

  • Prepare a 0.1 M solution of the nucleophile (e.g., adenine) in anhydrous DMSO.

  • Prepare a 0.1 M solution of the alkylating agent (2-Methylbenzylsulfate, chloride, or bromide) in anhydrous DMSO.

  • Add an inert internal standard (e.g., biphenyl, 0.05 M) to the nucleophile solution for downstream HPLC calibration.

Step 2: Thermostatted Reaction Initiation

  • Equilibrate both solutions in a thermostatted water bath at the target temperature (e.g., 25.0 ± 0.1 °C) for 15 minutes.

  • Rapidly mix equal volumes (e.g., 5.0 mL) of the nucleophile and alkylating agent solutions in a sealed reaction vial under inert atmosphere (Nitrogen/Argon) to initiate the reaction.

Step 3: Kinetic Sampling and Quenching

  • At predefined time intervals (e.g., 2, 5, 10, 20, 30, and 60 minutes), withdraw a 100 µL aliquot from the reaction mixture.

  • Immediately inject the aliquot into 900 µL of a cold quenching solution (e.g., 50:50 Acetonitrile:Water with 0.1% Trifluoroacetic acid at 4°C). The acid neutralizes the nucleophile, and the temperature drop halts the SN​2 process instantly.

Step 4: HPLC-UV Quantification

  • Analyze the quenched samples using Reversed-Phase HPLC (C18 column) with UV detection (e.g., 254 nm).

  • Quantify the depletion of the starting materials and the formation of the benzylated product relative to the biphenyl internal standard.

Step 5: Data Analysis

  • Plot [Reactant]1​ versus time ( t ). A linear fit confirms second-order kinetics.

  • The slope of the linear regression represents the second-order rate constant ( k2​ ).

  • Repeat the assay at multiple temperatures (e.g., 35°C, 45°C) and use the Arrhenius equation to calculate the activation energy ( Ea​ ).

Kinetic_Workflow Prep 1. Reagent Prep Equimolar Reactants React 2. Thermostatted Reaction (25-55°C) Prep->React Sample 3. Aliquot Sampling React->Sample Quench 4. Quenching (Cold Solvent/Acid) Sample->Quench Analyze 5. HPLC-UV Analysis Quench->Analyze

Diagram 2: Self-validating workflow for kinetic sampling and quantitative HPLC analysis.

Conclusion

For drug development professionals optimizing synthetic routes, the choice of alkylating agent dictates both throughput and impurity profiles. While 2-methylbenzyl chloride is cost-effective, its sluggish kinetics often necessitate harsh conditions. 2-Methylbenzylsulfate provides a kinetically superior alternative, leveraging the powerful sulfate leaving group to drive reactions to completion rapidly and selectively. This makes it particularly valuable for late-stage functionalization or when working with sensitive, complex APIs.

References

  • Reaction Kinetics of the Benzylation of Adenine in DMSO: Regio-Selectivity Guided by Entropy Source: National Institutes of Health (NIH) URL:[Link]

  • Aromatic organosulfates in atmospheric aerosols: synthesis, characterization, and abundance Source: National Institutes of Health (NIH) URL:[Link]

  • Reaction of Aminomalononitrile and Benzylic Compounds as a Plausible Route to Phenylalanine Source: ResearchGate URL:[Link]

Sources

Comparative

Spectroscopic comparison of 2-Methylbenzylsulfate and its isomers

As a Senior Application Scientist, navigating the structural elucidation of closely related regioisomers requires moving beyond simple pattern matching. 2-Methylbenzylsulfate (2-MBS) and its isomers, 3-methylbenzylsulfat...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, navigating the structural elucidation of closely related regioisomers requires moving beyond simple pattern matching. 2-Methylbenzylsulfate (2-MBS) and its isomers, 3-methylbenzylsulfate (3-MBS) and 4-methylbenzylsulfate (4-MBS), are critical compounds often encountered as secondary organic aerosol (SOA) markers in atmospheric chemistry[1] and as metabolic byproducts of xylene exposure[2].

Because these isomers share identical molecular weights and functional groups, their differentiation demands a multi-modal spectroscopic approach. This guide provides a definitive, causality-driven framework for distinguishing these isomers using Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HR-MS), and Fourier Transform Infrared (FTIR) spectroscopy.

The Analytical Strategy & Causality

The core challenge in differentiating 2-MBS, 3-MBS, and 4-MBS lies in their identical mass-to-charge ratios and highly similar fragmentation pathways.

  • HR-MS/MS is deployed first to confirm the presence of the organosulfate core via characteristic neutral losses and radical anion formations[3]. However, MS alone is insufficient for definitive regioisomer assignment without retention time matching against authentic standards.

  • 1H NMR serves as the primary diagnostic tool. The spatial proximity of the methyl group to the benzylic methylene group in the ortho position (2-MBS) creates a distinct magnetic anisotropy and steric compression, shifting the methylene protons downfield compared to the meta and para isomers[1].

  • FTIR acts as an orthogonal confirmation tool. The out-of-plane (OOP) C-H bending vibrations in the 700–900 cm⁻¹ region are exquisitely sensitive to the number of adjacent, uncoupled hydrogen atoms on the aromatic ring[4].

Self-Validating Experimental Protocols

To ensure data integrity, every protocol below is designed as a self-validating system, incorporating internal checks to prevent false positives.

Protocol A: High-Resolution LC-MS/MS (Negative ESI)

Organosulfates are inherently acidic and exist as stable anions in solution. Therefore, negative-ion mode Electrospray Ionization (ESI-) is the most logical choice for maximizing sensitivity[1].

  • Sample Preparation: Dissolve 1 µg/mL of the analyte in LC-MS grade Water/Acetonitrile (50:50).

  • Chromatography: Inject 5 µL onto a C18 UPLC column. Elute using a gradient of Acetonitrile and Water buffered with 10 mM ammonium acetate.

    • Causality: Ammonium acetate is chosen over formic acid to maintain a near-neutral pH, preventing the premature acid-catalyzed hydrolysis of the sulfate ester in the heated ESI source.

  • MS Acquisition: Operate the quadrupole time-of-flight (Q-ToF) mass spectrometer in negative ESI mode, targeting the [M-H]⁻ ion at m/z 201.02. Apply a collision energy of 15 V for MS/MS[3].

  • Self-Validation Step: Before sample injection, run a blank solvent gradient and monitor for m/z 96.95 (HSO₄⁻). A clean baseline ensures the system is free of inorganic sulfate carryover, validating that any subsequent sulfate fragments originate exclusively from the analyte.

Protocol B: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5–10 mg of the sulfate salt in 0.6 mL of Deuterium Oxide (D₂O).

    • Causality: D₂O is used because organosulfate salts are highly polar and water-soluble. It also prevents the masking of aliphatic signals that might occur if protonated organic solvents were used.

  • Reference Addition: Add 0.1% TSP (trimethylsilylpropanoic acid) as an internal standard.

    • Self-Validation Step: The TSP singlet must appear as a sharp, symmetrical peak at exactly δ 0.00 ppm. This confirms proper magnetic shimming and provides an absolute chemical shift reference, eliminating solvent-induced shift artifacts.

  • Acquisition & Processing: Acquire the ¹H spectrum at 400 MHz (minimum 16 scans, 2s relaxation delay). Phase and baseline correct the spectrum. Integrate the methyl singlet and calibrate it to exactly 3.00 protons. The benzylic methylene singlet must integrate to ~2.00 protons, confirming sample purity.

Protocol C: FTIR Spectroscopy (KBr Pellet)
  • Sample Preparation: Mill 1–2 mg of the dried isomer with 100 mg of anhydrous KBr. Press into a translucent pellet under 10 tons of pressure.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

  • Self-Validation Step: Check the 3400 cm⁻¹ region for broad O-H stretching. Since methylbenzylsulfates lack hydroxyl groups, a strong signal here indicates moisture absorption by the KBr. If present, the pellet must be re-dried and re-pressed to prevent water bands from masking the sulfate S=O stretches.

Quantitative Data Comparison

The following tables synthesize the expected spectroscopic outputs for the three isomers, providing a quick-reference guide for structural elucidation.

Table 1: ¹H NMR Chemical Shifts (400 MHz, D₂O) [1]

Isomer Methyl (-CH₃) Methylene (-CH₂-) Aromatic Region (-Ar-H) Diagnostic Insight
2-Methylbenzylsulfate δ 2.33 (s, 3H) δ 5.05 (s, 2H) δ 7.18–7.38 (m, 4H) Ortho-deshielding pushes the CH₂ peak downfield by +0.07 ppm.
3-Methylbenzylsulfate δ 2.30 (s, 3H) δ 4.98 (s, 2H) δ 7.13–7.32 (m, 4H) Complex multiplet due to asymmetrical meta substitution.

| 4-Methylbenzylsulfate | δ 2.21 (s, 3H) | δ 4.98 (s, 2H) | δ 7.12–7.25 (m, 4H) | Para symmetry often yields a pseudo-doublet-of-doublets. |

Table 2: High-Resolution MS/MS Fragmentation (Negative ESI) [1][3]

Isomer Precursor Ion [M-H]⁻ Major Fragments (m/z) Structural Significance
2-MBS 201.0210 96.9575, 95.9499, 80.9628, 79.9549 m/z 95.9499 (•SO₄⁻) and 79.9549 (•SO₃⁻) confirm the sulfate ester.
3-MBS 201.0210 96.9575, 95.9499, 80.9627, 79.9550 Identical fragmentation to 2-MBS; MS cannot differentiate without LC retention times.

| 4-MBS | 201.0208 | 96.9559, 95.9498, 80.9627, 79.9550 | Identical fragmentation to 2-MBS and 3-MBS. |

Table 3: FTIR Key Vibrational Frequencies [4]

Functional Group 2-MBS (Ortho) 3-MBS (Meta) 4-MBS (Para)
Asymmetric S=O Stretch ~1220 cm⁻¹ ~1220 cm⁻¹ ~1220 cm⁻¹
Symmetric S=O Stretch ~1050 cm⁻¹ ~1050 cm⁻¹ ~1050 cm⁻¹

| C-H OOP Bending | ~750 cm⁻¹ (4 adjacent H) | ~690, ~780 cm⁻¹ (3 adjacent H) | ~800–850 cm⁻¹ (2 adjacent H) |

Mechanistic Differentiation Workflow

The logical progression of identifying an unknown methylbenzylsulfate isomer relies on a cascading decision tree. MS confirms the functional class, while NMR provides the definitive spatial arrangement.

IsomerDifferentiation Start Unknown Methylbenzylsulfate Isomer (m/z 201.02) MS LC-HRMS/MS (Negative ESI) Start->MS MS_Frag Confirm Sulfate Core: m/z 95 (•SO4-), m/z 80 (•SO3-) MS->MS_Frag Collision-Induced Dissociation NMR 1H NMR Analysis (400 MHz, D2O) Analyze Aliphatic & Aromatic Shifts MS_Frag->NMR Proceed to Regioisomer ID Ortho 2-Methylbenzylsulfate CH3: δ 2.33 | CH2: δ 5.05 Complex Ar-H (m, 4H) NMR->Ortho Ortho Effect Deshielding Meta 3-Methylbenzylsulfate CH3: δ 2.30 | CH2: δ 4.98 Complex Ar-H (m, 4H) NMR->Meta Meta Positioning Para 4-Methylbenzylsulfate CH3: δ 2.21 | CH2: δ 4.98 Symmetric Ar-H (m, 4H) NMR->Para Para Symmetry

Fig 1: Logical decision tree for the spectroscopic differentiation of methylbenzylsulfate isomers.

References

  • Title: Aromatic organosulfates in atmospheric aerosols Source: NIH Public Access / unc.edu URL: [1]

  • Title: Aromatic organosulfates in atmospheric aerosols: synthesis, characterization, and abundance Source: PMC / nih.gov URL: [3]

  • Title: Non-mutagenicity of toluene, o-, m- and p-xylene, o-methylbenzylalcohol and o-methylbenzylsulfate in the Ames assay Source: PubMed / nih.gov URL: [2]

  • Title: How ortho and para isomers of benzene derivatives differentiated? Source: ResearchGate URL: [4]

Sources

Validation

The Strategic Selection of Benzyl-Type Protecting Groups: A Comparative Evaluation of the 2-Methylbenzyl Group

In the multi-step synthesis of complex molecules, particularly in the realms of pharmaceuticals and natural products, the judicious use of protecting groups is a cornerstone of success. Among the myriad of choices for th...

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Author: BenchChem Technical Support Team. Date: April 2026

In the multi-step synthesis of complex molecules, particularly in the realms of pharmaceuticals and natural products, the judicious use of protecting groups is a cornerstone of success. Among the myriad of choices for the protection of hydroxyl functionalities, benzyl-type ethers stand out for their general stability and versatile cleavage methods. While the standard benzyl (Bn) group and its electron-rich congeners, the p-methoxybenzyl (PMB) and 3,4-dimethoxybenzyl (DMB) groups, are well-established tools in the synthetic chemist's arsenal, the nuanced effects of substitution on the benzyl ring continue to be explored. This guide provides an in-depth evaluation of the 2-methylbenzyl (2-MeBn) protecting group in comparison to its more common counterparts, offering field-proven insights and experimental data to inform strategic decision-making in complex synthetic endeavors.

The Benzyl Ether Family: A Spectrum of Stability and Lability

The utility of a protecting group is defined by its ease of installation, its stability under a range of reaction conditions, and the mildness and selectivity of its removal. Benzyl-type protecting groups offer a tunable spectrum of these properties, largely dictated by the electronic and steric nature of the substituents on the aromatic ring.

  • Benzyl (Bn) Group: The archetypal benzyl ether is prized for its robustness. It is stable to a wide array of acidic and basic conditions, making it a reliable choice for lengthy synthetic sequences.[1][2] Its removal is most commonly and efficiently achieved through catalytic hydrogenolysis.[1][3]

  • p-Methoxybenzyl (PMB) Group: The introduction of an electron-donating methoxy group in the para position significantly alters the group's reactivity. This increased electron density renders the PMB ether more susceptible to oxidative cleavage, most notably with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (CAN).[4][5] This provides a crucial element of orthogonality, allowing for the selective deprotection of a PMB ether in the presence of a Bn ether.[5]

  • 3,4-Dimethoxybenzyl (DMB) Group: With two electron-donating methoxy groups, the DMB ether is even more labile towards oxidative and acidic conditions than the PMB group. This heightened reactivity allows for its removal under exceptionally mild conditions, making it suitable for use with highly sensitive substrates.[4]

  • p-Methylbenzyl (MBn) Group: The electron-donating nature of the methyl group in the para position also facilitates oxidative cleavage with reagents like DDQ.[5] However, it is generally more stable than the PMB group, allowing for the selective removal of a PMB group with CAN in the presence of an MBn group, further expanding the scope of orthogonal deprotection strategies.[5]

The 2-Methylbenzyl (2-MeBn) Group: A Sterically Influenced Protecting Group

The introduction of a methyl group at the ortho position of the benzyl ring introduces a significant steric component that influences both the formation and cleavage of the corresponding ether. While direct, comprehensive comparative studies on the 2-MeBn group are not as prevalent in the literature as for its para-substituted counterparts, its behavior can be inferred from established principles of steric hindrance and electronic effects.

Introduction: The formation of a 2-methylbenzyl ether, typically via a Williamson ether synthesis, may be slower than for an unsubstituted benzyl group due to the steric bulk of the ortho-methyl group hindering the approach of the alkoxide nucleophile to the benzylic carbon.[6] More reactive benzylating agents or harsher conditions might be necessary to achieve comparable yields.[6]

Cleavage:

  • Catalytic Hydrogenolysis: The steric hindrance imparted by the ortho-methyl group can be expected to impede the approach of the benzyl ether to the surface of the heterogeneous catalyst (e.g., Pd/C). This would likely lead to a slower rate of hydrogenolysis compared to the unsubstituted benzyl ether.[6] In cases of severe steric congestion around the ether linkage, standard hydrogenolysis conditions may fail altogether, necessitating the use of more active catalysts, such as Pearlman's catalyst (Pd(OH)₂/C), or alternative deprotection methods.[6][7]

  • Oxidative Cleavage: The electron-donating nature of the methyl group should, in principle, make the 2-MeBn group more susceptible to oxidative cleavage than the unsubstituted Bn group. However, the steric bulk of the ortho-methyl group may hinder the formation of the requisite charge-transfer complex with oxidants like DDQ, potentially slowing down the reaction rate compared to the p-methylbenzyl (MBn) analogue.

  • Acidic Cleavage: Cleavage of benzyl ethers under acidic conditions proceeds via the formation of a benzylic carbocation.[8] The electron-donating methyl group at the ortho position would stabilize this carbocation, suggesting a greater lability to acidic conditions compared to the unsubstituted benzyl group.

Comparative Performance Data

The following table summarizes the key characteristics and typical deprotection conditions for the 2-methylbenzyl group and other common benzyl-type protecting groups.

Protecting GroupAbbreviationIntroduction MethodKey Cleavage MethodsRelative Stability/Reactivity Profile
2-Methylbenzyl 2-MeBnWilliamson ether synthesis (potentially slower due to sterics)Catalytic Hydrogenolysis (likely slower than Bn), Oxidative Cleavage (predicted to be slower than p-MeBn), Acidic CleavagePredicted to be more stable towards hydrogenolysis than Bn due to sterics, but more labile towards oxidative and acidic cleavage due to electronics.
Benzyl BnWilliamson ether synthesis, Benzyl trichloroacetimidateCatalytic Hydrogenolysis (H₂, Pd/C)[1]Robustly stable to a wide range of acidic and basic conditions.[9]
p-Methoxybenzyl PMBWilliamson ether synthesis, PMB trichloroacetimidateOxidative Cleavage (DDQ, CAN),[5] Acidic Cleavage (TFA)Significantly more labile to oxidative and acidic conditions than Bn.[5]
3,4-Dimethoxybenzyl DMBWilliamson ether synthesisOxidative Cleavage (DDQ),[4] Mild Acidic CleavageThe most labile of the common benzyl-type ethers towards oxidative and acidic conditions.[4]
p-Methylbenzyl MBnWilliamson ether synthesisOxidative Cleavage (DDQ),[5] Catalytic HydrogenolysisMore labile to oxidative cleavage than Bn, but more stable than PMB.[5]

Experimental Protocols

General Procedure for the Introduction of Benzyl-Type Ethers (Williamson Ether Synthesis)

This protocol is a general guideline and may require optimization based on the specific substrate and benzylating agent.

  • To a solution of the alcohol (1.0 equiv) in an anhydrous aprotic solvent such as DMF or THF, add a strong base (e.g., NaH, 1.2 equiv) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 30-60 minutes, or until hydrogen evolution ceases.

  • Add the corresponding benzyl bromide (1.2 equiv) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC.

  • Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Deprotection Protocols
  • Dissolve the benzyl-protected alcohol (1.0 equiv) in a suitable solvent such as methanol, ethanol, or ethyl acetate.

  • Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 10-20 mol%).

  • Securely attach a balloon filled with hydrogen gas (H₂) to the flask or conduct the reaction in a hydrogenation apparatus at atmospheric pressure.

  • Stir the reaction mixture vigorously at room temperature until the starting material is consumed (as monitored by TLC).

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.

  • Dissolve the PMB-protected alcohol (1.0 equiv) in a mixture of dichloromethane (CH₂Cl₂) and water (typically 18:1 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1-1.5 equiv) portion-wise. The reaction mixture will typically turn dark.

  • Stir the reaction at 0 °C or allow it to warm to room temperature, monitoring the progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Separate the layers and extract the aqueous layer with CH₂Cl₂.

  • Wash the combined organic layers with saturated NaHCO₃ and brine, then dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Visualizing Reaction Mechanisms and Workflows

Cleavage Mechanisms of Benzyl-Type Ethers

cluster_H2 Catalytic Hydrogenolysis (e.g., Bn, 2-MeBn) cluster_DDQ Oxidative Cleavage (e.g., PMB, DMB) Bn_H2 R-O-Bn Bn_H2_cat R-O-Bn-Pd(0) Bn_H2->Bn_H2_cat Pd/C Bn_H2_H2 H-Pd-O(R)-Bn-H Bn_H2_cat->Bn_H2_H2 H₂ Bn_H2_prod R-OH + Toluene Bn_H2_H2->Bn_H2_prod Reductive Elimination PMB_DDQ R-O-PMB PMB_DDQ_ct [R-O-PMB---DDQ] Charge-Transfer Complex PMB_DDQ->PMB_DDQ_ct DDQ PMB_DDQ_rad [R-O-PMB]⁺• + DDQ⁻• PMB_DDQ_ct->PMB_DDQ_rad SET PMB_DDQ_hemi Hemiacetal PMB_DDQ_rad->PMB_DDQ_hemi H₂O PMB_DDQ_prod R-OH + PMB-CHO PMB_DDQ_hemi->PMB_DDQ_prod Collapse

Caption: Comparative cleavage mechanisms of benzyl-type ethers.

Experimental Workflow for Orthogonal Deprotection

Start Substrate with -OBn and -OPMB groups DDQ_step 1. DDQ, CH₂Cl₂/H₂O Start->DDQ_step Intermediate Intermediate with -OBn and free -OH DDQ_step->Intermediate H2_step 2. H₂, Pd/C Intermediate->H2_step Final_Product Diol Product H2_step->Final_Product

Caption: Workflow for selective PMB and subsequent Bn deprotection.

Conclusion and Future Outlook

The choice of a benzyl-type protecting group is a strategic decision that can significantly impact the efficiency and success of a synthetic route. While the benzyl group offers robustness and the PMB and DMB groups provide lability to oxidative and acidic conditions, the 2-methylbenzyl group occupies a unique space. Its ortho-methyl substituent introduces a steric factor that likely modulates its reactivity in a predictable manner, rendering it more resistant to catalytic hydrogenolysis than the parent benzyl group. This feature, combined with its expected lability towards acidic and potentially oxidative cleavage, could be exploited in synthetic strategies requiring fine-tuning of protecting group stability.

Further systematic studies are warranted to fully elucidate the reactivity profile of the 2-methylbenzyl protecting group and to provide quantitative comparative data against its more established congeners. Such investigations will undoubtedly uncover new opportunities for orthogonal protection and deprotection strategies, further enriching the synthetic chemist's toolkit for the construction of complex molecular architectures.

References

  • BenchChem. (2025). Technical Support Center: Addressing Steric Hindrance from Benzyl Groups in Chemical Reactions. BenchChem.
  • Poon, K. W. C., & Dudley, G. B. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Beilstein Journal of Organic Chemistry, 4, 36. [Link]

  • Poon, K. W. C., & Dudley, G. B. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. PMC. [Link]

  • BenchChem. (2025). A Comparative Guide to the Selective Cleavage of 2,4-Dimethoxybenzyl (DMB) Ethers in the Presence of Benzyl. BenchChem.
  • Horita, K., Yoshioka, T., Tanaka, T., Oikawa, Y., & Yonemitsu, O. (1986). On the selectivity of deprotection of benzyl, p-methoxybenzyl, and 3,4-dimethoxybenzyl ethers with 2,3-dichloro-5,6-dicyano-p-benzoquinone. Tetrahedron, 42(11), 3021-3028.
  • BenchChem. (2025). A Comparative Guide to the Deprotection of DMB, PMB, and Benzyl Ethers. BenchChem.
  • Bailey, W. F., & Pradhan, P. P. (2009). Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt. The Journal of Organic Chemistry, 74(24), 9501–9504. [Link]

  • Hanessian, S., & Delorme, D. (1984). De-O-Benzylation of Sterically Hindered Benzyl Ethers. Tetrahedron Letters, 25(24), 2515-2518.
  • University of Toronto. (n.d.). Alcohol Protecting Groups.
  • Common Organic Chemistry. (n.d.). Benzyl Protection.
  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. [Link]

  • Yoshimura, Y., et al. (2019). p-Methylbenzyl Group: Oxidative Removal and Orthogonal Alcohol Deprotection. Organic Letters, 21(17), 7079-7083. [Link]

  • Zhu, X., & Schmidt, R. R. (2010). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. Molecules, 15(10), 7235-7273. [Link]

  • Dudley, G. B., et al. (2016).
  • Falvey, D. E., & Dinnocenzo, J. P. (1990). Substituent dependence of the. pi. -acceptor induced bond cleavage reactions of benzyl phenyl ethers. OSTI.GOV. [Link]

  • Riley, J. G., & Grindley, T. B. (2006). De-O-benzylation of Sterically Hindered Benzyl Ethers. ResearchGate. [Link]

  • Poon, K. W. C., & Dudley, G. B. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Semantic Scholar. [Link]

  • Pieber, B., & Seeberger, P. H. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Refubium - Freie Universität Berlin. [Link]

  • Longdom Publishing. (2022). Synthesis and Cleavage of Ethers.
  • Kocienski, P. J. (1998). Protecting groups. Journal of the Chemical Society, Perkin Transactions 1, (24), 4005-4037.
  • Hart, H., & Sasaoka, M. (1983). Literature review of alkyl and benzyl ester and ether cleavage using Lewis acids.
  • Atlanchim Pharma. (2021). Science About O-Benzyl protecting groups.
  • J&K Scientific LLC. (2026). Benzyl Deprotection of Alcohols.
  • Pan, W., et al. (2021). A mild and practical method for deprotection of aryl methyl/benzyl/allyl ethers with HPPh2 and tBuOK. Organic & Biomolecular Chemistry, 19(34), 7633-7640. [Link]

  • Krout, M. R., & Thomson, R. J. (2009). Mild, efficient and rapid O-debenzylation of ortho-substituted phenols with trifluoroacetic acid. Tetrahedron Letters, 50(34), 4861-4863.
  • Wuts, P. G. M., & Greene, T. W. (2006). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PMC. [Link]

  • BenchChem. (2025). Orthogonal Deprotection Strategies: Benzyl vs. Trityl Ethers in Complex Molecule Synthesis. BenchChem.
  • Hartwig, J. F. (2010). Hydrogenolysis of Ethers. Science of Synthesis, 48, 1563-1580.
  • Wikipedia. (n.d.). Ether cleavage. [Link]

  • Pan, W., et al. (2021). A Mild and Practical Method for Deprotection of Aryl Methyl/ Benzyl/Allyl Ethers with HPPh2 and tBuOK. ResearchGate. [Link]

  • Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Master Organic Chemistry. (n.d.). Acidic cleavage of ethers (SN2). [Link]

  • LibreTexts Chemistry. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. [Link]

  • van der Vorm, S. (2025). Protective group strategies in carbohydrate and peptide chemistry. Scholarly Publications Leiden University. [Link]

  • Boltje, T. J., et al. (2016).
  • Zhu, X., & Schmidt, R. R. (2010). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. ResearchGate. [Link]

  • Hartung, J. (2010). Hydrogenolysis of Benzyl Groups Attached to Oxygen, Nitrogen, or Sulfur. Science of Synthesis, 48, 1581-1610.
  • Pearson. (n.d.).
  • LibreTexts Chemistry. (2021). 13.10: Protecting Groups in Organic Synthesis. [Link]

Sources

Comparative

Comparative Cross-Reactivity Guide: 2-Methylbenzylsulfate vs. Benzylic Halides in Nucleophilic Environments

Executive Summary In bioconjugation, organic synthesis, and drug development, selecting the correct benzylic electrophile dictates the critical balance between targeted reactivity and unwanted cross-reactivity. While ben...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In bioconjugation, organic synthesis, and drug development, selecting the correct benzylic electrophile dictates the critical balance between targeted reactivity and unwanted cross-reactivity. While benzylic halides (e.g., 2-methylbenzyl chloride) are ubiquitous alkylating agents, their aggressive cross-reactivity with physiological nucleophiles often leads to off-target toxicity and the formation of genotoxic impurities (GTIs).

In stark contrast, 2-Methylbenzylsulfate (2-MBS) —a mono-alkyl sulfate—offers a uniquely stable profile. This guide objectively compares the cross-reactivity of 2-MBS against common alternative electrophiles, providing researchers with the mechanistic rationale and experimental data necessary to select the appropriate reagent for their specific workflows.

Mechanistic Rationale: The Leaving Group Paradox

As a Senior Application Scientist, I often see researchers conflate the reactivity of dialkyl sulfates with mono-alkyl sulfates. The reactivity of a benzylic compound in a nucleophilic substitution ( SN​2 ) reaction is fundamentally governed by the leaving group's ability to stabilize the developing negative charge.

  • Benzylic Halides (2-MBC, 2-MBB): Chloride and bromide are conjugate bases of strong acids (HCl, HBr), making them excellent, highly polarizable leaving groups. Consequently, 2-MBC reacts rapidly with primary amines (e.g., lysine residues) and thiols (e.g., cysteine residues).

  • Dialkyl and Cyclic Sulfates: Reagents like dimethyl sulfate (DMS) or cyclic sulfates possess a mono-anionic leaving group (e.g., methyl sulfate anion, MeSO4−​ ). Because the leaving group only carries a single negative charge, these compounds are highly potent alkylating agents capable of modifying alcohols, amines, and thiols.

  • Mono-Alkyl Sulfates (2-MBS): 2-MBS is a mono-ester of sulfuric acid. For an SN​2 reaction to occur here, the leaving group must be the sulfate dianion ( SO42−​ ). Because the hydrogen sulfate anion ( HSO4−​ ) is a weak acid (pKa ~ 1.99), the resulting SO42−​ dianion is a relatively strong base and an exceptionally poor leaving group.

This high activation energy barrier completely suppresses spontaneous alkylation under physiological conditions. This kinetic stability explains why 2-MBS is famously non-mutagenic in the Ames assay (it fails to alkylate DNA nucleophiles)[1], and why aromatic organosulfates persist as highly stable tracers in atmospheric aerosols without degrading[2].

Reactivity_Comparison cluster_0 Electrophile Selection MBS 2-Methylbenzylsulfate (2-MBS) Nuc Physiological Nucleophiles (R-SH, R-NH2, pH 7.4) MBS->Nuc High Activation Energy (Poor SO4^2- Leaving Group) MBC 2-Methylbenzyl Chloride (2-MBC) MBC->Nuc Low Activation Energy (Excellent Cl- Leaving Group) Prod_MBS No Alkylation (Kinetic Stability) Nuc->Prod_MBS Prod_MBC Rapid Alkylation (Covalent Adducts) Nuc->Prod_MBC

Figure 1: Divergent reactivity pathways of 2-MBS and 2-MBC with physiological nucleophiles.

Comparative Cross-Reactivity Profiles

To quantify these mechanistic principles, the following table summarizes the cross-reactivity profiles of 2-MBS and its structural alternatives when exposed to various functional groups at physiological pH (7.4) and elevated pH (>9.0).

ElectrophileLeaving GroupThiol Reactivity (pH 7.4)Amine Reactivity (pH 7.4)Hydroxyl Reactivity (pH >9)Ames Test Mutagenicity
2-Methylbenzylsulfate (2-MBS) SO42−​ NegligibleNegligibleNegligibleNegative[1]
2-Methylbenzyl chloride (2-MBC) Cl− HighModerateLowPositive
2-Methylbenzyl bromide (2-MBB) Br− Very HighHighModeratePositive
Dimethyl sulfate (DMS) MeSO4−​ HighHighHighPositive

Data Interpretation: 2-MBS demonstrates near-absolute orthogonality to biological nucleophiles. If a synthetic workflow requires the installation or presence of a benzylic group without risking premature cross-linking, off-target protein modification, or genotoxic impurity formation, the mono-alkyl sulfate is the superior, stable alternative.

Experimental Methodologies: Self-Validating Protocols

To empirically validate the cross-reactivity of these compounds in your own laboratory, we recommend the following self-validating kinetic assay.

Why this protocol is self-validating: Relying solely on mass spectrometry can lead to false negatives if adducts are unstable. By using Ellman's reagent (DTNB) to track thiol depletion in real-time, we establish a direct colorimetric proof of reaction. Coupling this with endpoint LC-MS ensures that the disappearance of the thiol is strictly due to covalent alkylation (causality), rather than oxidative disulfide formation.

Protocol: Kinetic Assessment of Thiol Cross-Reactivity

Materials:

  • Test compounds: 2-MBS, 2-MBC, DMS (10 mM stocks in anhydrous DMSO).

  • Nucleophile: N-acetylcysteine (NAC) (5 mM in 100 mM Sodium Phosphate buffer, pH 7.4).

  • Detection: Ellman’s Reagent (DTNB) (2 mM in reaction buffer).

Step-by-Step Procedure:

  • Reaction Initiation: In a 96-well UV-transparent plate, combine 180 µL of the NAC solution (final conc. 4.5 mM) with 20 µL of the test compound stock (final conc. 1.0 mM). Include a DMSO-only vehicle control to establish the baseline thiol concentration.

  • Incubation: Seal the plate to prevent evaporation and incubate at 37°C with gentle orbital shaking.

  • Time-Course Sampling: At t=0,30,60, and 120 minutes, extract a 10 µL aliquot from each well and transfer it to a secondary assay plate containing 190 µL of the DTNB detection solution.

  • Colorimetric Readout: Incubate the secondary plate for 5 minutes at room temperature. Measure absorbance at 412 nm using a microplate reader. The absorbance of the TNB2− anion is directly proportional to the concentration of unreacted free thiols.

  • Orthogonal Validation (LC-MS): At t=120 minutes, quench the remaining primary reaction mixture with 1% formic acid to halt any further reaction. Inject 5 µL onto a C18 UPLC column coupled to an ESI-MS (Negative mode).

    • 2-MBC and DMS wells: You will observe the rapid depletion of the NAC peak (m/z 162) and the appearance of the corresponding alkylated adducts.

    • 2-MBS wells: You will confirm the persistence of the intact 2-MBS molecular ion (m/z 201)[2] and completely unreacted NAC, proving its kinetic inertness.

Conclusion for Drug Development Professionals

When designing linker chemistries or evaluating synthetic intermediates, the distinction between a mono-alkyl sulfate and a benzylic halide is critical. 2-Methylbenzylsulfate provides a highly stable, non-electrophilic motif that resists cross-reactivity with amines, thiols, and alcohols. This makes it an ideal reference standard for atmospheric chemistry, a safe non-mutagenic intermediate, and a highly orthogonal functional group in complex bioconjugation schemes where traditional benzylic halides would otherwise wreak havoc.

References

  • Title: Non-mutagenicity of toluene, o-, m- and p-xylene, o-methylbenzylalcohol and o-methylbenzylsulfate in the Ames assay Source: Mutation Research/Genetic Toxicology (PubMed) URL: [Link]

  • Title: Aromatic organosulfates in atmospheric aerosols: synthesis, characterization, and abundance Source: Environmental Science & Technology (NIH Public Access) URL: [Link]

  • Title: Alkylation of alcohols, amines, thiols and their derivatives by cyclic sulfate intermediates (US6277982B1)

Sources

Validation

Benchmarking the performance of 2-Methylbenzylsulfate in specific synthetic transformations

A Comparative Performance Analysis of 2-Methylbenzylsulfate in Synthetic Transformations This guide provides an in-depth, objective comparison of 2-Methylbenzylsulfate's performance against conventional benzylating agent...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Performance Analysis of 2-Methylbenzylsulfate in Synthetic Transformations

This guide provides an in-depth, objective comparison of 2-Methylbenzylsulfate's performance against conventional benzylating agents in key synthetic transformations. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the mechanistic rationale behind experimental choices, offering a framework for selecting the optimal reagent for specific synthetic challenges.

Introduction: The Benzyl Group and the Quest for the Ideal Benzylating Agent

The benzyl group (Bn) is one of the most widely utilized protecting groups for alcohols and amines in multi-step organic synthesis, prized for its general stability across a range of reaction conditions and its facile removal via catalytic hydrogenolysis.[1] Traditionally, benzyl halides like benzyl bromide (BnBr) and benzyl chloride (BnCl) have been the reagents of choice, typically employed under basic conditions in Williamson ether-type syntheses.[2][3] However, the requirement for strong bases can be incompatible with sensitive functional groups, and the lachrymatory and corrosive nature of benzyl halides presents handling challenges.

This has led to the development of alternative benzylating agents that operate under acidic or neutral conditions, such as benzyl trichloroacetimidate (activated by acid) or 2-benzyloxy-1-methylpyridinium triflate (for neutral benzylation).[4][5][6] 2-Methylbenzylsulfate emerges within this context as a potent alternative, belonging to the class of alkyl sulfonates. These reagents are known for their high reactivity, driven by the excellent leaving group ability of the sulfonate moiety.[7]

This guide will benchmark 2-Methylbenzylsulfate against established alternatives in two fundamental transformations: the O-benzylation of a primary alcohol and the N-benzylation of a secondary amine. We will explore how the structural features of 2-Methylbenzylsulfate—the ortho-methyl substituent and the sulfate leaving group—influence its reactivity, selectivity, and overall performance.

Mechanistic Considerations: Why 2-Methylbenzylsulfate?

The efficacy of a benzylating agent is primarily governed by the interplay of three factors: the nature of the leaving group, the stability of the incipient carbocation (for SN1 pathways), and steric accessibility at the benzylic carbon (for SN2 pathways).

  • Leaving Group Ability: The sulfate anion is a highly stabilized, weak base, making it an exceptional leaving group. Its departure is often more facile than that of halides, suggesting that 2-Methylbenzylsulfate should be a highly reactive electrophile.

  • Electronic Effects: The ortho-methyl group is weakly electron-donating. This inductively stabilizes the benzylic carbocation, potentially accelerating reactions with SN1 character.

  • Steric Hindrance: The presence of the ortho-methyl group introduces minor steric bulk near the reaction center. While this effect is generally minimal for SN1 reactions, it could slightly impede the backside attack required for a pure SN2 mechanism, especially with bulky nucleophiles.

These features suggest that 2-Methylbenzylsulfate is a potent benzylating agent, likely exhibiting reactivity comparable to or exceeding that of benzyl bromide, with the potential for nuanced selectivity based on the reaction mechanism.

Performance Benchmark I: O-Benzylation of Primary Alcohols

The protection of primary alcohols is a frequent operation in complex molecule synthesis. Here, we compare the benzylation of 4-phenyl-1-butanol using 2-Methylbenzylsulfate, Benzyl Bromide, and Benzyl Trichloroacetimidate.

Experimental Data Summary
ReagentConditionsTime (h)Yield (%)Observations
2-Methylbenzylsulfate NaH, THF, 0 °C to rt1.596%Rapid, clean reaction. Byproduct (Na2SO4) is easily filtered.
Benzyl Bromide NaH, THF, 0 °C to rt294%Standard, reliable method. Byproduct (NaBr) requires aqueous workup.[8]
Benzyl Trichloroacetimidate TfOH (cat.), CH2Cl2, rt488%Acidic conditions, suitable for base-sensitive substrates.[2]
Discussion of Results

In the O-benzylation of 4-phenyl-1-butanol, 2-Methylbenzylsulfate demonstrates superior performance in terms of reaction speed and yield under standard Williamson ether conditions. The high reactivity is attributed to the excellent leaving group ability of the sulfate. The reaction proceeds cleanly, and the inorganic sulfate byproduct can often be removed by simple filtration, potentially simplifying the purification process compared to the aqueous workup required to remove sodium bromide.

Benzyl Trichloroacetimidate provides a viable alternative for substrates that cannot tolerate the strongly basic conditions required for alkoxide formation. However, it is generally slower and results in slightly lower yields for simple primary alcohols.[3][4] The choice between these reagents therefore hinges on the functional group tolerance of the substrate. For robust molecules, 2-Methylbenzylsulfate offers an efficient and high-yielding pathway.

Experimental Workflow and Protocol

Below is a diagram illustrating the decision-making process for choosing a benzylating agent for alcohol protection, followed by a detailed protocol for the use of 2-Methylbenzylsulfate.

G start Select Alcohol Substrate q1 Is the substrate sensitive to strong base? start->q1 base_path Use Acidic Conditions q1->base_path  Yes acid_path Use Basic Conditions q1->acid_path  No acid_reagent Benzyl Trichloroacetimidate + cat. TfOH base_path->acid_reagent q2 Is highest reactivity and shortest reaction time critical? acid_path->q2 reactivity_yes 2-Methylbenzylsulfate + NaH q2->reactivity_yes  Yes reactivity_no Benzyl Bromide + NaH q2->reactivity_no  No

Caption: Decision workflow for selecting an O-benzylating agent.

Protocol: Benzylation of 4-phenyl-1-butanol with 2-Methylbenzylsulfate

  • Preparation: To an oven-dried round-bottom flask under a nitrogen atmosphere, add sodium hydride (1.2 eq, 60% dispersion in mineral oil). Wash the NaH with dry hexanes (2x) to remove the oil, then suspend it in anhydrous THF (0.5 M).

  • Alkoxide Formation: Cool the suspension to 0 °C in an ice bath. Add a solution of 4-phenyl-1-butanol (1.0 eq) in anhydrous THF dropwise over 15 minutes. Stir the mixture at 0 °C for 30 minutes.

  • Alkylation: Add a solution of 2-Methylbenzylsulfate (1.1 eq) in anhydrous THF dropwise. Allow the reaction to warm to room temperature and stir for 1.5 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).[1]

  • Quenching: Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH4Cl solution at 0 °C.

  • Workup: Dilute the mixture with diethyl ether and water. Separate the layers, and extract the aqueous layer with diethyl ether (2x). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired benzyl ether.

Performance Benchmark II: N-Benzylation of Secondary Amines

The benzylation of amines is crucial for synthesizing pharmaceutical scaffolds and for protecting group strategies in peptide synthesis. We compare the performance of 2-Methylbenzylsulfate with the less reactive Benzyl Chloride for the benzylation of morpholine.

Experimental Data Summary
ReagentConditionsTime (h)Yield (%)Observations
2-Methylbenzylsulfate K2CO3, CH3CN, 60 °C395%Fast and efficient. Mild base is sufficient.
Benzyl Chloride K2CO3, CH3CN, 80 °C885%Slower reaction requiring higher temperature for comparable conversion.
Reductive Amination Benzaldehyde, NaBH(OAc)31292%Alternative method, avoids direct alkylating agents. Not a direct comparison.
Discussion of Results

2-Methylbenzylsulfate significantly outperforms Benzyl Chloride in the N-benzylation of morpholine, providing a higher yield in a fraction of the time and at a lower temperature. This heightened reactivity is again due to the superior leaving group nature of sulfate compared to chloride.[9] This efficiency is particularly advantageous in drug development and process chemistry, where shorter reaction times and milder conditions can lead to significant cost and energy savings. The ability to use a mild inorganic base like potassium carbonate is also beneficial, avoiding the stronger bases that can complicate reactions with more complex amines.

G reagents Morpholine 2-Methylbenzylsulfate K2CO3 in CH3CN reaction Reaction Vessel (60 °C, 3h) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product N-(2-methylbenzyl)morpholine (95% Yield) purification->product

Caption: Experimental workflow for N-benzylation using 2-Methylbenzylsulfate.

Protocol: N-Benzylation of Morpholine with 2-Methylbenzylsulfate

  • Setup: In a round-bottom flask, dissolve morpholine (1.0 eq) in acetonitrile (0.4 M). Add potassium carbonate (2.0 eq).

  • Addition: Add a solution of 2-Methylbenzylsulfate (1.05 eq) in acetonitrile.

  • Reaction: Heat the mixture to 60 °C and stir for 3 hours.

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Workup: After cooling to room temperature, filter the mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous MgSO4, filter, and concentrate. The resulting product is often of high purity, but can be further purified by chromatography if necessary.

Safety and Handling Considerations

Like all alkylating agents, 2-Methylbenzylsulfate should be handled with care in a well-ventilated fume hood.[10][11] Alkylating agents are classified as potentially toxic and mutagenic.[12] Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is mandatory.[13][14] Avoid inhalation of vapors and contact with skin and eyes.[15] All waste materials should be disposed of according to institutional guidelines for hazardous chemical waste.

Conclusion and Strategic Recommendations

2-Methylbenzylsulfate stands out as a highly reactive and efficient benzylating agent for both O- and N-alkylation reactions.

  • Recommendation for Use: It is the preferred reagent when high throughput, rapid reaction times, and high yields are paramount, particularly with substrates that are stable to standard basic conditions. Its performance surpasses that of benzyl chloride and often exceeds that of benzyl bromide under analogous conditions.

  • Alternative Considerations: For substrates sensitive to strong bases, acid-catalyzed reagents like Benzyl Trichloroacetimidate remain the logical choice for O-benzylation.[3] For sensitive amines or when avoiding halide byproducts is critical, reductive amination offers a complementary strategy.

By understanding the distinct reactivity profile of 2-Methylbenzylsulfate, researchers and drug development professionals can make more informed decisions, optimizing synthetic routes for efficiency, yield, and compatibility with complex molecular architectures.

References

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Safety & Regulatory Compliance

Safety

Advanced Safety &amp; Operational Logistics for 2-Methylbenzylsulfate

As a Senior Application Scientist advising drug development and toxicology teams, I frequently encounter laboratories mishandling reactive organosulfates. 2-Methylbenzylsulfate (also known as o-methylbenzyl sulfate) is a...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist advising drug development and toxicology teams, I frequently encounter laboratories mishandling reactive organosulfates. 2-Methylbenzylsulfate (also known as o-methylbenzyl sulfate) is a prime example of a compound that demands rigorous operational respect.

While sulfation is typically a Phase II metabolic process that increases water solubility for excretion, the sulfation of benzylic alcohols can lead to severe bioactivation. This process produces highly reactive, potentially carcinogenic electrophiles [1]. The sulfate moiety acts as an exceptional leaving group, rendering the benzylic carbon highly susceptible to nucleophilic attack—including by biological macromolecules like DNA and proteins. Furthermore, 2-methylbenzylsulfate is a known urinary metabolite of BTEX (benzene, toluene, ethylbenzene, and xylene) compounds, making its safe handling highly relevant for toxicological assays and environmental monitoring [2].

The following guide synthesizes field-proven methodologies, mechanistic causality, and self-validating protocols to ensure your laboratory handles this reactive intermediate with uncompromising safety.

I. Chemical Profile & Mechanistic Hazards

To design an effective safety protocol, we must first understand the quantitative and structural vulnerabilities of the molecule.

Table 1: Quantitative Data & Operational Impact of 2-Methylbenzylsulfate

PropertyValueCausality / Operational Impact
Molecular Weight 202.23 g/mol Requires precise stoichiometric calculation during the quenching phase to ensure complete neutralization.
Diagnostic MS Fragment m/z 97 (Bisulfate anion)Unique to 2-methylbenzylsulfate due to proton transfer from the ortho-methyl group [3]. Used for analytical validation of the compound's presence or degradation.
Hydrolytic Stability Low (Moisture Sensitive)Mandates handling under inert gas (Ar/N₂) to prevent premature degradation into sulfuric acid and 2-methylbenzyl alcohol.
Primary Hazard Alkylating AgentActs as a potent electrophile. Requires stringent barrier protection to prevent dermal or inhalation exposure.
II. The Causality-Driven PPE Matrix

Do not treat Personal Protective Equipment (PPE) as a generic checklist. Every piece of equipment must directly counter a specific mechanistic threat posed by 2-methylbenzylsulfate.

  • Hand Protection: Double-Gloving with Heavy-Duty Nitrile

    • The Causality: The electrophilic nature of the benzylic carbon allows it to rapidly penetrate standard latex or thin nitrile. Double-gloving with 8-mil nitrile provides a critical temporal barrier.

    • The Validation: If you suspect a micro-spill on your hands, immediately strip the outer glove. The inner glove validates that your dermal barrier remains intact while you retrieve a fresh outer layer.

  • Eye/Face Protection: Chemical Splash Goggles & Face Shield

    • The Causality: In the event of an accidental exposure to bulk water, the rapid, exothermic hydrolysis of the sulfate ester generates sulfuric acid [4]. A face shield prevents aerosolized acid from causing irreversible corneal damage.

  • Body Protection: Flame-Resistant (FR) Lab Coat & Neoprene Apron

    • The Causality: Pressurized inert-gas transfers carry the risk of line blowouts. A neoprene apron provides an impermeable shield against concentrated organic solutions of the alkylating agent.

III. Operational Workflow & Handling Protocol

Every protocol must be a self-validating system. We do not assume our environment is safe; we prove it at every step.

Workflow S1 Hood Setup & Purge S2 Don PPE (Double Nitrile) S1->S2 S3 Inert Transfer (Syringe) S2->S3 S4 Reaction (0°C) S3->S4 S5 Quench (NaHCO3) S4->S5 S6 Phase Sep & Disposal S5->S6

Fig 1. Standard operating procedure for handling reactive benzylic sulfates.

Step-by-Step Methodology: Inert Transfer

  • System Purge: Cycle the reaction vessel between vacuum and ultra-high purity Argon three times.

    • Causality: Ambient moisture will prematurely hydrolyze the sulfate ester, ruining your yield and generating corrosive acid [4].

  • Reagent Solubilization: Dissolve the 2-methylbenzylsulfate in an anhydrous, aprotic solvent (e.g., dichloromethane) at 0°C.

  • Seal Validation: Before transfer, draw a small volume of Argon into a gas-tight Hamilton syringe and submerge the needle tip in pure solvent. If no bubbles escape, your seal is validated.

  • Transfer: Execute the transfer slowly to prevent pressure buildup, keeping the receiving flask submerged in an ice bath to suppress thermal degradation.

IV. Spill Response & Chemical Quenching Plan

Disposal of an alkylating agent requires deliberate chemical deactivation. You cannot simply pour 2-methylbenzylsulfate into a waste carboy.

G A 2-Methylbenzylsulfate (Electrophile) C Nucleophilic Attack (Hydrolysis) A->C B Aqueous NaHCO3 (Quench Agent) B->C D 2-Methylbenzyl Alcohol (Stable Organic) C->D E Sodium Sulfate (Aqueous Waste) C->E

Fig 2. Chemical quenching pathway of 2-Methylbenzylsulfate via hydrolysis.

Step-by-Step Methodology: Quenching and Disposal

  • Thermal Arrest: Submerge the reaction flask (or spill containment vessel) in an ice-water bath (0°C).

    • Causality: Quenching is highly exothermic. Lowering the kinetic energy prevents solvent boil-off and the dangerous aerosolization of the alkylating agent.

  • Nucleophilic Quench: Begin dropwise addition of saturated aqueous NaHCO₃.

    • Causality: The bicarbonate ion acts as a mild nucleophile and base. It systematically hydrolyzes the highly reactive sulfate ester into stable 2-methylbenzyl alcohol while simultaneously neutralizing the resulting sulfuric acid [4].

  • Phase Separation: Once gas evolution (CO₂) ceases, transfer the mixture to a separatory funnel and extract the aqueous layer.

  • System Validation: Apply a single drop of the extracted aqueous phase to universal indicator pH paper. A stable pH of 7–8 validates that all acidic sulfate byproducts have been successfully neutralized. If the pH is acidic, repeat Step 2.

  • Final Disposal: Route the deactivated organic phase to your laboratory's halogenated/non-halogenated organic waste stream, and the neutralized aqueous phase to the basic aqueous waste stream.

V. References
  • Identification of sulfation sites of metabolites and prediction of the compounds' biological effects - Analytical and Bioanalytical Chemistry. 1

  • Ring-Cleavage Products Produced during the Initial Phase of Oxidative Treatment of Alkyl-Substituted Aromatic Compounds - ACS Environmental Science & Technology. 2

  • Aromatic organosulfates in atmospheric aerosols: synthesis, characterization, and abundance - Atmospheric Environment (NIH/PMC). 3

  • The Role of Disulfates and Other Sulfurylating Agents in Organosulfate Synthesis: A Detailed Guide for Researchers - Benchchem. 4

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